6-Methoxy-2-methylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93804. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHLJSUORLPGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062725 | |
| Record name | Benzothiazole, 6-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-72-2 | |
| Record name | 6-Methoxy-2-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 6-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 6-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-METHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50YN70EAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methoxy-2-methylbenzothiazole chemical properties
An In-depth Technical Guide to 6-Methoxy-2-methylbenzothiazole
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a heterocyclic organic compound containing a benzothiazole core structure. It is recognized for its role as a pharmaceutical intermediate and as an inhibitor of certain metabolic enzymes.[1][2]
General Properties
The fundamental identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | [3] |
| Synonyms | 6-Methoxy-2-Methylbenzothiazale | [4] |
| CAS Number | 2941-72-2 | [3][4] |
| Molecular Formula | C₉H₉NOS | [3][5][6] |
| Molecular Weight | 179.24 g/mol | [2][6] |
| InChI Key | DYHLJSUORLPGNT-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | COc1ccc2nc(C)sc2c1 | [2] |
Physical Properties
The physical state and constants associated with the compound are detailed in the following table.
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | [3] |
| Form | Liquid | [2] |
| Melting Point | 182℃ (decomposition) | [4][6] |
| Boiling Point | 284℃ at 760 mmHg | [4][5][6] |
| Density | 1.204 g/mL at 25°C | [2][4][6] |
| Flash Point | 109°C (228.2°F) - closed cup | [2] |
| Refractive Index | n20/D 1.612 | [2][4][5] |
| Solubility | Insoluble in water | [4][7] |
| Vapor Pressure | 0.00517 mmHg at 25°C | [5] |
Spectroscopic Data
Structural elucidation of this compound is supported by various spectroscopic methods. The available proton nuclear magnetic resonance (¹H NMR) data is presented below. Infrared (IR) and Mass Spectrometry (MS) data are also available from chemical suppliers.[8]
¹H NMR Spectroscopy
The proton NMR spectrum confirms the molecular structure of the compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
| 7.82 | Doublet (d) | 8.8 | 1H | Aromatic Proton | [1] |
| 7.28 | Doublet (d) | 2.4 | 1H | Aromatic Proton | [1] |
| 7.04 | Doublet of doublets (dd) | J₁=8.8, J₂=2.4 | 1H | Aromatic Proton | [1] |
| 3.86 | Singlet (s) | - | 3H | Methoxy (-OCH₃) Protons | [1] |
| 2.79 | Singlet (s) | - | 3H | Methyl (-CH₃) Protons | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from 2-amino-5-methoxyphenylthiol via a cyclization reaction.[1]
Materials:
-
2-amino-5-methoxyphenylthiol (Compound 10)
-
Toluene
-
Acetyl chloride (Compound 11)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).[1]
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.[1]
-
Heat the reaction system to 80°C and maintain overnight.[1]
-
After cooling to room temperature, dilute the reaction solution with dichloromethane (20ml).[1]
-
Adjust the pH to 8 using a saturated sodium bicarbonate solution and separate the organic layer.[1]
-
Wash the organic layer with a saturated saline solution.[1]
-
Dry the solution over anhydrous sodium sulfate and concentrate to yield this compound as a yellow oily substance (0.23g, 66% yield).[1]
Caption: Workflow for the synthesis of this compound.
General NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H NMR spectra is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[9]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using appropriate parameters for pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts relative to TMS to analyze the proton environments.
Biological Activity and Applications
This compound has demonstrated specific biological activities, making it a compound of interest in pharmacology and drug development.
Inhibition of Cytochrome P-450 Enzymes
The compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) activities in hepatic microsomes.[2][7] These enzymes are part of the cytochrome P-450 mixed-function oxidase system, which plays a critical role in the metabolism of a wide range of xenobiotics and endogenous compounds.
Caption: Inhibition of Cytochrome P-450 enzymes by this compound.
Intermediate for Kinase Inhibitors
Benzothiazole derivatives are recognized as versatile scaffolds in medicinal chemistry.[10][11] this compound serves as a precursor for the synthesis of heterocyclic compounds that can function as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in developing treatments for diseases like cancer.[1]
Caption: Role as an intermediate in the development of kinase inhibitors.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is also reported as toxic if swallowed or in contact with skin and harmful if inhaled.[12]
-
Precautions: Wear protective gloves, clothing, and eye/face protection.[7][13] Use in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][13]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[7] Keep away from strong oxidizing agents.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] If swallowed or in case of skin contact, seek immediate medical assistance.[12][13]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[12][13]
References
- 1. Page loading... [guidechem.com]
- 2. 6-甲氧基-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. H32425.06 [thermofisher.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS#:2941-72-2 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. This compound(2941-72-2) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iosrjournals.org [iosrjournals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.at [fishersci.at]
In-Depth Technical Guide: 6-Methoxy-2-methylbenzothiazole (CAS: 2941-72-2)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound with the chemical formula C₉H₉NOS. It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules and as an inhibitor of specific enzymes, making it a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and biological activities, with a focus on its inhibitory effects on aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2941-72-2 | [1] |
| Molecular Formula | C₉H₉NOS | [2] |
| Molecular Weight | 179.24 g/mol | [2] |
| Appearance | Clear deep yellow liquid | [3] |
| Density | 1.204 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.612 | [1] |
| Boiling Point | 284 °C | [3] |
| Melting Point | 182 °C (decomposition) | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Solubility | Insoluble in water | [4] |
| SMILES | COc1ccc2nc(C)sc2c1 | [1] |
| InChI | 1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | [1] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic peaks[5]:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.82 | d, J=8.8Hz | 1H | Aromatic H |
| 7.28 | d, J=2.4Hz | 1H | Aromatic H |
| 7.04 | dd, J₁=8.8Hz, J₂=2.4Hz | 1H | Aromatic H |
| 3.86 | s | 3H | -OCH₃ |
| 2.79 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
Mass Spectrometry
Detailed fragmentation patterns for this compound are not explicitly available in the provided search results. However, general fragmentation of benzothiazoles involves cleavage of the thiazole ring and loss of substituents from the benzene ring[7][8].
Synthesis
This compound can be synthesized from 2-amino-6-methoxybenzothiazole. The process involves the initial preparation of 2-amino-5-methoxyphenylthiol, followed by cyclization[5].
Experimental Protocol for Synthesis
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10) [5]
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in 30ml of 5N potassium hydroxide solution.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 with concentrated HCl.
-
Collect the resulting solid by filtration and dry to yield 2-amino-5-methoxyphenylthiol (2.4g, 93% yield) as a brown solid.
Step 2: Synthesis of this compound (Compound 12) [5]
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in 4ml of toluene.
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction system to 80°C and maintain overnight.
-
Cool the reaction to room temperature.
-
Dilute the reaction solution with 20ml of dichloromethane.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound (0.23g, 66% yield) as a yellow oily substance.
Biological Activity and Applications
This compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase in hepatic microsomes[1][2][4]. These enzymes are involved in the metabolism of xenobiotics. Additionally, this compound serves as a precursor for the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes[5].
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition
AHH is a member of the cytochrome P450 enzyme superfamily, specifically CYP1A1, CYP1A2, and CYP1B1, and plays a role in the metabolism of polycyclic aromatic hydrocarbons[9]. The inhibition of AHH can have implications in toxicology and carcinogenesis.
Aminopyrine N-demethylase Inhibition
Aminopyrine N-demethylase is another cytochrome P450-dependent enzyme involved in drug metabolism. Its inhibition can affect the pharmacokinetics of various drugs.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Aryl hydrocarbon hydroxylase (AHH) is a key enzyme in the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is activated by various ligands, including environmental pollutants and endogenous molecules. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those encoding AHH enzymes[10][11][12][13].
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like this compound on an enzyme.
Caption: General Experimental Workflow for Enzyme Inhibition.
Detailed Experimental Protocols for Inhibition Assays
While specific protocols for testing this compound are not detailed in the provided search results, the following are general, adaptable protocols for AHH and aminopyrine N-demethylase inhibition assays.
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay Protocol
This protocol is adapted from general methods for assaying AHH activity[4][14][15].
Materials:
-
Hepatic microsomes (source of AHH)
-
Benzo[a]pyrene (substrate)
-
NADPH
-
Tris-HCl buffer (pH 7.5)
-
This compound (test inhibitor)
-
DMSO (solvent for inhibitor)
-
Acetone
-
NaOH
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of benzo[a]pyrene in acetone.
-
Prepare a solution of NADPH in Tris-HCl buffer.
-
Prepare the microsomal suspension in Tris-HCl buffer.
-
-
Assay:
-
In a series of test tubes, add the microsomal suspension.
-
Add different concentrations of this compound (or DMSO for the control) to the tubes and pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding benzo[a]pyrene and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding cold acetone.
-
Add NaOH to the mixture.
-
Measure the fluorescence of the hydroxylated benzo[a]pyrene product using a spectrofluorometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Aminopyrine N-demethylase Inhibition Assay Protocol
This protocol is based on general methods for measuring aminopyrine N-demethylase activity, which often involves the colorimetric determination of formaldehyde produced[16][17].
Materials:
-
Hepatic microsomes
-
Aminopyrine (substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
DMSO
-
Trichloroacetic acid (TCA)
-
Nash reagent (ammonium acetate, acetylacetone, and acetic acid)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare solutions of aminopyrine and NADPH in phosphate buffer.
-
Prepare the microsomal suspension in phosphate buffer.
-
-
Assay:
-
To a set of test tubes, add the microsomal suspension.
-
Add various concentrations of this compound (or DMSO for the control) and pre-incubate at 37°C.
-
Start the reaction by adding aminopyrine and NADPH.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding TCA.
-
Centrifuge the samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant and add Nash reagent.
-
Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of formaldehyde.
-
Determine the amount of formaldehyde produced in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Safety Information
This compound is a combustible liquid. It is advisable to wear protective gloves, and eye/face protection when handling this chemical. Avoid breathing dust, fume, gas, mist, vapors, or spray[4].
Conclusion
This compound is a valuable compound for researchers in medicinal chemistry and drug development. Its role as an inhibitor of key metabolic enzymes and as a synthetic intermediate highlights its potential for further investigation. This guide provides a foundational understanding of its properties, synthesis, and biological activities, offering a starting point for more in-depth research and application.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-メトキシ-2-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A method for assaying aryl hydrocarbon hydroxylase in man using fibroblasts cultured in vitro from oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. whitman.edu [whitman.edu]
- 15. In vitro inhibition of aryl hydrocarbon hydroxylase by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of 6-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 6-Methoxy-2-methylbenzothiazole, a compound of interest in various research and development applications. The information is presented to be a valuable resource for laboratory work, safety assessments, and further studies.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound with the molecular formula C₉H₉NOS.[1][2] It is recognized for its use as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1]
Data Summary
A compilation of the essential physical and chemical data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2][3] |
| CAS Number | 2941-72-2 | [1] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Melting Point | 182 °C (decomposition) | [3][5] |
| Boiling Point | 284 °C | [3][5][6] |
| Density | 1.204 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.612 | [3][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |
| Solubility | Insoluble in water | [1][3][5][6] |
| pKa | 2.40 ± 0.10 | [6] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for determining the key physical properties of organic compounds like this compound. These are generalized protocols and may require optimization based on the specific equipment and purity of the sample.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[7][8]
Apparatus:
-
Mel-Temp apparatus or similar melting point device
-
Capillary tubes
-
Thermometer
-
Sample of this compound
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate of approximately 1-2 °C per minute when approaching the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure substance, this range should be narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7]
Apparatus:
-
Simple distillation apparatus (round-bottom flask, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
-
Sample of this compound
Procedure:
-
Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the vapor is condensing and dripping into the receiving flask. Record this temperature.
Density Determination
Density is the mass per unit volume of a substance.[8]
Apparatus:
-
Pycnometer or a precise graduated cylinder
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
Measure the mass of the clean, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Place the filled pycnometer in a temperature-controlled water bath set to 25 °C until thermal equilibrium is reached.
-
Remove the pycnometer, dry the exterior, and measure its mass.
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).
-
Calculate the density by dividing the mass of the liquid by its volume.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9][10]
Apparatus:
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, ethanol, acetone, hexane)
-
Sample of this compound
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.
-
Agitate the mixtures using a vortex mixer for a set period.
-
Visually inspect each tube to determine if the solid has dissolved completely.
-
Classify the solubility as soluble, partially soluble, or insoluble based on the visual observation.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2941-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
An In-Depth Technical Guide to 6-Methoxy-2-methylbenzothiazole: Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and biological activities of 6-Methoxy-2-methylbenzothiazole. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for cited biological activities, and visualizes relevant biochemical pathways.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a benzothiazole core structure substituted with a methoxy group at the 6-position and a methyl group at the 2-position.
The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| IUPAC Name | 6-methoxy-2-methyl-1,3-benzothiazole | [1] |
| CAS Number | 2941-72-2 | [1][2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | 1.204 g/mL at 25 °C | [4][5] |
| Boiling Point | 284 °C | [5][6] |
| Melting Point | 182 °C (decomposition) | [5][6] |
| Flash Point | 109 °C (228 °F) - closed cup | [1][4] |
| Solubility | Insoluble in water | [1][5] |
| Refractive Index | n20/D 1.612 (lit.) | [4][7] |
Synthesis Protocol
A representative synthesis of this compound involves the cyclization of an appropriate aminothiophenol derivative. The following is a general two-step protocol based on established synthetic routes for similar benzothiazole compounds.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodology
Step 1: Synthesis of 2-Amino-5-methoxyphenylthiol
-
Dissolve 2-amino-6-methoxybenzothiazole (16.65 mmol) in a 5N potassium hydroxide solution (30 ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 using concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-5-methoxyphenylthiol (1.93 mmol) in toluene (4 ml).
-
Add acetyl chloride (2.13 mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and maintain overnight.
-
After cooling to room temperature, dilute the solution with dichloromethane (20 ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield this compound as a yellow oily substance.
Biological Activity: Inhibition of Hepatic Microsomal Enzymes
This compound has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1][4] Both AHH and ADPM are members of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of a wide range of xenobiotics and endogenous compounds.
Cytochrome P450 Metabolism Pathway
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes and indicates the points of inhibition by compounds like this compound.
Caption: General catalytic cycle of cytochrome P450 enzymes.
Experimental Protocol: Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of this compound on AHH activity in rat liver microsomes.
-
Preparation of Microsomes:
-
Homogenize liver tissue from phenobarbital-pretreated rats in a suitable buffer (e.g., Tris-HCl with KCl).
-
Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a buffer and determine the protein concentration (e.g., by the Bradford assay).
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride
-
Benzo[a]pyrene (as the substrate for AHH)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the microsomal protein.
-
Incubate at 37°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching agent (e.g., acetone or cold methanol).
-
-
Quantification of AHH Activity:
-
Extract the fluorescent product of the AHH reaction (3-hydroxybenzo[a]pyrene) with an organic solvent (e.g., hexane).
-
Measure the fluorescence of the organic phase using a spectrofluorometer (excitation at ~396 nm, emission at ~522 nm).
-
Calculate the rate of product formation and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Protocol: Aminopyrine N-Demethylase (ADPM) Inhibition Assay
This protocol provides a representative method to assess the inhibition of ADPM activity by this compound. The assay is based on the colorimetric determination of formaldehyde produced from the N-demethylation of aminopyrine.
-
Preparation of Microsomes:
-
Follow the same procedure as described for the AHH inhibition assay.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system
-
Magnesium chloride
-
Aminopyrine (as the substrate for ADPM)
-
Varying concentrations of this compound.
-
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the microsomal protein.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., trichloroacetic acid).
-
-
Quantification of Formaldehyde (Nash Assay):
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
To an aliquot of the supernatant, add Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone).
-
Incubate the mixture (e.g., at 60°C for 30 minutes or room temperature for a longer period) to allow for the development of a yellow color.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Create a standard curve using known concentrations of formaldehyde to quantify the amount of product formed.
-
Calculate the rate of N-demethylation and determine the IC₅₀ value for this compound.
-
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and biological activity of this compound. Its inhibitory action on key cytochrome P450 enzymes, namely aryl hydrocarbon hydroxylase and aminopyrine N-demethylase, suggests its potential as a modulator of xenobiotic metabolism. The provided experimental protocols offer a foundation for further investigation into the pharmacological and toxicological profile of this compound. This information is intended to be a valuable asset for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive assay for nine major cytochrome P450 enzymes activities with 16 probe reactions on human liver microsomes by a single LC/MS/MS run to support reliable in vitro inhibitory drug-drug interaction evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Solubility Profile of 6-Methoxy-2-methylbenzothiazole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
6-Methoxy-2-methylbenzothiazole is a heterocyclic compound with the molecular formula C₉H₉NOS.[2][3][4][5][6][7][8][9] It is known to be insoluble in water.[2][3][4][5]
Expected Solubility in Organic Solvents
Due to the absence of direct quantitative data for this compound, the solubility of a related benzothiadiazole derivative, Acibenzolar-S-methyl, is presented as a predictive baseline. The structural similarities suggest that this compound would exhibit a comparable solubility pattern.
Table 1: Solubility of Acibenzolar-S-methyl in Various Organic Solvents at 25°C
| Solvent | Solubility (g/L) |
| Dichloromethane | 160 |
| Toluene | 36 |
| Acetone | 28 |
| Ethyl Acetate | 25 |
| n-Octanol | 5.4 |
| Methanol | 4.2 |
| n-Hexane | 1.3 |
| Water | 0.0077 |
Data sourced from PubChem CID 86412 for Acibenzolar-S-methyl and serves as an estimation for this compound.
Based on this data, this compound is expected to have high solubility in chlorinated solvents like dichloromethane, and good solubility in polar aprotic solvents such as acetone and ethyl acetate, as well as in aromatic hydrocarbons like toluene. Its solubility is likely to be lower in polar protic solvents like methanol and significantly lower in non-polar solvents such as n-hexane.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation at the same controlled temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analysis: Quantify the concentration of dissolved this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.
-
Calculation: Calculate the solubility of the compound in each solvent by taking into account the dilution factor.
References
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. 2941-72-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound 97 2941-72-2 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | 2941-72-2 [amp.chemicalbook.com]
Spectroscopic Profile of 6-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 6-Methoxy-2-methylbenzothiazole (C₉H₉NOS), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction: The Molecular Blueprint
This compound is a substituted benzothiazole derivative with a molecular weight of 179.24 g/mol . The unique arrangement of its aromatic ring, thiazole moiety, methoxy, and methyl groups gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its chemical identity, assessing purity, and understanding its electronic and structural properties. This guide will delve into the causality behind the observed spectral features, providing a robust framework for its analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals five distinct proton environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for instance, a 90 MHz instrument.[1]
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay to ensure quantitative integration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Data Presentation: ¹H NMR
| Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| A | 7.81 | Doublet of Doublets | 1H | J(A,C)=8.9, J(A,B)=0.2 | H-4 |
| B | 7.27 | Doublet | 1H | J(B,C)=2.6 | H-7 |
| C | 7.03 | Doublet of Doublets | 1H | J(A,C)=8.9, J(B,C)=2.6 | H-5 |
| D | 3.85 | Singlet | 3H | - | -OCH₃ |
| E | 2.78 | Singlet | 3H | - | -CH₃ |
| Data sourced from ChemicalBook, acquired at 90 MHz in CDCl₃.[1] |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The downfield region of the spectrum (δ 7.0-8.0 ppm) is characteristic of aromatic protons. The proton at the C-4 position (A) appears as a doublet of doublets at 7.81 ppm due to coupling with the protons at C-5 and a long-range coupling with the proton at C-7. The proton at C-7 (B) at 7.27 ppm is a doublet due to coupling with the proton at C-5. The proton at C-5 (C) at 7.03 ppm is a doublet of doublets, coupling with both the C-4 and C-7 protons. The two singlets at 3.85 ppm and 2.78 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively. The integration values of 1:1:1:3:3 are consistent with the number of protons in each unique environment.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a frequency corresponding to the proton frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to yield a spectrum with singlets for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).
Data Presentation: Predicted ¹³C NMR
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~168 | C-2 |
| ~157 | C-6 |
| ~150 | C-7a |
| ~135 | C-3a |
| ~122 | C-4 |
| ~115 | C-5 |
| ~104 | C-7 |
| ~56 | -OCH₃ |
| ~20 | -CH₃ |
| Note: These are predicted chemical shifts based on typical values for similar structures. Experimental data should be used for definitive assignment. |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
The quaternary carbons of the benzothiazole ring system (C-2, C-7a, and C-3a) are expected to appear in the downfield region of the spectrum. The carbon attached to the electronegative nitrogen and sulfur (C-2) will be the most downfield. The carbon bearing the methoxy group (C-6) will also be significantly downfield due to the oxygen's deshielding effect. The aromatic CH carbons (C-4, C-5, and C-7) will resonate in the typical aromatic region. The aliphatic carbons of the methoxy and methyl groups will appear in the upfield region of the spectrum, with the methoxy carbon being more downfield due to the attached oxygen.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently recorded as a thin liquid film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1550 | C=N stretch | Thiazole ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1030 | C-O stretch | Aryl ether |
| ~850-800 | C-H bend | Aromatic (out-of-plane) |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1550 cm⁻¹. Strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will be prominent in the fingerprint region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Out-of-plane C-H bending vibrations of the substituted benzene ring will also be present in the lower frequency region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Data Presentation: Mass Spectrometry
| m/z | Relative Intensity (%) | Proposed Fragment |
| 179 | 100 | [M]⁺• (Molecular Ion) |
| 180 | 11.3 | [M+1]⁺• (Isotope Peak) |
| 181 | 5.6 | [M+2]⁺• (Isotope Peak) |
| 164 | 65.9 | [M - CH₃]⁺ |
| 136 | 28.1 | [M - CH₃ - CO]⁺• or [M - HNCS]⁺• |
| 95 | 9.3 | Further fragmentation |
| 69 | 8.6 | Further fragmentation |
| Data sourced from ChemicalBook.[1] |
Expertise & Experience: Interpreting the Mass Spectrum
The mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺•) at an m/z of 179, which corresponds to the molecular weight of the compound.[1] This is also the base peak, indicating the relative stability of the molecular ion. The presence of isotope peaks at m/z 180 and 181 is consistent with the presence of ¹³C and ³³S/³⁴S isotopes in their natural abundances. A significant fragment ion is observed at m/z 164, corresponding to the loss of a methyl radical (•CH₃) from the molecular ion.[1] Another notable fragment appears at m/z 136, which could arise from the subsequent loss of a neutral carbon monoxide (CO) molecule or the loss of isothiocyanic acid (HNCS).[1] The overall fragmentation pattern is characteristic of a substituted benzothiazole and provides strong evidence for the proposed structure.
Workflow for Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound follows a logical workflow to ensure the unambiguous identification and characterization of the compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous spectroscopic profile of this compound. Each technique offers complementary information that, when considered together, allows for the confident confirmation of the molecule's structure and purity. This guide serves as a valuable resource for scientists working with this compound, providing the necessary data and interpretation to support their research and development endeavors. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and quality of the material.
References
biological activity of 6-Methoxy-2-methylbenzothiazole derivatives
An In-Depth Technical Guide to the Biological Activities of 6-Methoxy-2-methylbenzothiazole Derivatives
Abstract
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit. The incorporation of a 6-methoxy group and a 2-methyl (or substituted methyl) group has been a focal point of research, leading to the discovery of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to serve as a vital resource for researchers, scientists, and professionals in drug development.
Anticancer and Antiproliferative Activity
Derivatives of this compound have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The substitution at the 2-position of the benzothiazole ring is crucial for this activity, with various aryl, amino, and heterocyclic moieties leading to compounds with significant antiproliferative effects.[1][2] Studies have shown that these compounds can modulate key signaling pathways involved in cancer progression and induce apoptosis.[2]
The structure-activity relationship (SAR) studies reveal that the presence of the 6-methoxy group often enhances anticancer potency.[3][4] For instance, certain 2-aminobenzothiazole derivatives bearing a 6-methoxy group showed greater inhibitory effects compared to analogues with a chloro-substituent.[2] These compounds have been identified as potent inhibitors of critical cancer-related enzymes such as Focal Adhesion Kinase (FAK), PI3Kα, and VEGFR-2.[2]
Quantitative Data: Anticancer Activity
| Compound/Derivative Class | Target Cell Line | IC50 (µM) | Reference |
| Substituted phenylamino based methoxybenzothiazole (68) | HeLa | 0.5 ± 0.02 | [3][4] |
| Substituted phenylamino based methoxy methylbenzothiazole (69) | HeLa | 0.6 ± 0.29 | [3][4] |
| Methoxybenzamide benzothiazole (41) | Various | 1.1 - 8.8 | [3][4] |
| 2-aminobenzothiazole with 1,3,4-oxadiazole (24) | C6 (rat glioma) | 4.63 ± 0.85 | [2] |
| 2-aminobenzothiazole with 1,3,4-oxadiazole (24) | A549 (lung) | 39.33 ± 4.04 | [2] |
| 2-aminobenzothiazole derivative (13) | HCT116 (colon) | 6.43 ± 0.72 | [2] |
| 2-aminobenzothiazole derivative (13) | A549 (lung) | 9.62 ± 1.14 | [2] |
| 2-aminobenzothiazole derivative (13) | A375 (melanoma) | 8.07 ± 1.36 | [2] |
| 6-ammonium-2-(2-hydroxyphenyl)benzothiazole (5f) | HeLa | Submicromolar | [5] |
| 6-ammonium-2-(2-methoxyphenyl)benzothiazole (6f) | HeLa | Submicromolar | [5] |
Signaling Pathway: PI3K Inhibition
Many 6-methoxybenzothiazole derivatives exert their anticancer effects by inhibiting key kinase signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a potent benzothiazole derivative.
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents. This compound derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6] SAR studies have indicated that substitutions at different positions on the benzothiazole core can significantly modulate antibacterial potency.[7] For example, the presence of 4-chloro, 4-methoxy, or 6-nitro groups on the benzothiazole moiety was found to enhance antibacterial activity.[7]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4-methoxy substituted benzothiazole conjugate (72b) | S. aureus | 6.25 | - | [7] |
| 4-methoxy substituted benzothiazole conjugate (72b) | E. coli | 6.25 | - | [7] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104) | Gram-positive strains | 0.0156 - 0.25 | - | [7] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104) | Gram-negative strains | 1 - 4 | - | [7] |
| Methoxy substituted benzothiazole (K-03) | S. typhi | Potent activity | - | [8] |
| Methoxy substituted benzothiazole (K-05) | S. typhi | Potent activity | - | [8] |
| Benzamide-linked benzothiazole conjugate | S. aureus | - | 40.3 ± 0.6 | [9] |
Experimental Workflow: Antimicrobial Screening
The discovery and evaluation of new antimicrobial agents follow a structured workflow, from initial synthesis to the determination of potency.
Caption: Standard experimental workflow for the screening of novel antimicrobial compounds.
Neuroprotective and Enzyme Inhibitory Activity
Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] A key target in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels and provide neuroprotection. Several 2-methylbenzothiazole derivatives, including those with a 6-methoxy or related hydroxy group, have been identified as highly potent and selective MAO-B inhibitors.[12][13]
The parent compound, this compound, has also been identified as an inhibitor of hepatic microsomal enzymes like aryl hydrocarbon hydroxylase.
Quantitative Data: MAO-B Inhibition
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046 µM (4.6 nM) | [12] |
| 2-methylbenzo[d]thiazole derivative (5c) | MAO-B | 0.0056 µM (5.6 nM) | [12] |
| 2-methylbenzo[d]thiazole derivative (5e) | MAO-B | 0.0054 µM (5.4 nM) | [12] |
| 6-hydroxybenzothiazol-2-carboxamide (30) | MAO-B | 41 nM | [11] |
| 6-hydroxybenzothiazol-2-carboxamide (40) | MAO-B | 11 nM | [11] |
Signaling Pathway: MAO-B Inhibition for Neuroprotection
Inhibition of MAO-B in the brain prevents the breakdown of dopamine, a key neurotransmitter, thereby alleviating symptoms of Parkinson's disease and reducing the production of neurotoxic byproducts.
Caption: Mechanism of neuroprotection via MAO-B inhibition by benzothiazole derivatives.
Anti-inflammatory Activity
Some derivatives of 6-methoxybenzothiazole have also been screened for anti-inflammatory properties. For example, a hydrazino derivative of 2-amino-6-methoxybenzothiazole was found to be potent in suppressing hemolysis in an in vitro anti-inflammatory study, indicating its potential to stabilize red blood cell membranes.[14]
Experimental Protocols
This section provides generalized methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives, based on common laboratory practices.
Protocol 5.1: General Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives
-
Thiocyanation: Dissolve p-anisidine (a 4-methoxyaniline precursor) in a suitable solvent like glacial acetic acid.
-
Add potassium thiocyanate (KSCN) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
-
Continue stirring for several hours at room temperature to complete the cyclization reaction, forming the 2-amino-6-methoxybenzothiazole core.
-
Derivatization: The resulting 2-amino-6-methoxybenzothiazole can be further reacted. For example, condensation with a substituted benzoyl chloride in a solvent like dry acetone can yield substituted nitrobenzamides.[8]
-
Purification: The final product is typically isolated by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).[8][15]
Protocol 5.2: In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5.3: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
Conclusion
This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. They exhibit a broad spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data consistently show high potency, often in the micromolar to nanomolar range. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design and optimization of new therapeutic candidates. Further investigation is warranted to fully explore the clinical potential of this important chemical scaffold.
References
- 1. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Methoxy-2-methylbenzothiazole: A Technical Guide for Drug Discovery
An In-Depth Review of a Versatile Scaffold in Medicinal Chemistry
The benzothiazole nucleus, a heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. Within this chemical class, 6-Methoxy-2-methylbenzothiazole and its derivatives have emerged as compounds of significant interest, demonstrating potential applications in oncology, neuroprotection, and anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic applications, underlying mechanisms of action, and relevant experimental data and protocols to support further research and development.
Core Therapeutic Applications
Research into this compound and its structural analogs has unveiled a range of potential therapeutic uses, primarily centered around enzyme inhibition and the modulation of key cellular signaling pathways.
Anticancer Activity
The most extensively studied application of the 6-methoxy-benzothiazole scaffold is in the realm of oncology. The presence of a methoxy group at the C-6 position of the benzothiazole ring has been shown to be a critical contributor to the anticancer properties of these molecules[1].
-
Kinase Inhibition: this compound can be utilized in the synthesis of compounds that function as kinase inhibitors[2]. Protein kinases are pivotal in regulating cellular processes, and their dysregulation is a hallmark of cancer. Derivatives of 6-methoxy-benzothiazole have demonstrated potent inhibitory activity against kinases such as Abl kinase, which is implicated in chronic myeloid leukemia[1].
-
Antiproliferative Effects: These compounds have shown significant antiproliferative activity against various cancer cell lines, including lung cancer[1]. The broader class of benzothiazole derivatives has been extensively documented for its antitumor effects[3][4].
Enzyme Inhibition
This compound has been identified as an inhibitor of specific metabolic enzymes. It has been utilized as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in studies involving hepatic microsomes[5]. This inhibitory action suggests a potential role in modulating xenobiotic metabolism.
Neuroprotection
Emerging evidence points towards a neuroprotective role for this compound derivatives. A study has highlighted its connection to small-molecule mediated neuroprotection in a model of tauopathy, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease[6]. Furthermore, its use in the development of PET radiopharmaceuticals for imaging amyloid-β plaques underscores its relevance in Alzheimer's disease research[6].
Anti-inflammatory and Other Potential Applications
Derivatives of 2-amino-6-methoxybenzothiazole have been synthesized and evaluated for their anti-inflammatory properties[3]. Additionally, high-throughput screening has identified this compound in the context of inhibiting poliovirus RNA-dependent RNA polymerase, suggesting a potential for antiviral applications[6]. The scaffold has also been explored for the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression and a target in cancer immunotherapy[6].
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of the 6-methoxy-benzothiazole scaffold, as reported in the scientific literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole-pyrazole hybrid with C-6 methoxy group | A549 (Lung Cancer) | 0.054 | [1] |
| 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | Ba/F3 | 0.046 - 0.09 | [1] |
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| Wild-type Abl kinase | 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | 0.03 - 0.06 | [1] |
| T315I-mutant Abl kinase | 2-substituted benzothiazole analogue with C-6 methoxyphenyl moiety | 0.03 - 0.06 | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and key in vitro assays for evaluating its therapeutic potential.
Synthesis of this compound
A documented method for the synthesis of this compound involves a two-step process starting from 2-amino-6-methoxybenzothiazole[5].
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 with concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.
Step 2: Synthesis of this compound
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction system to 80°C and maintain overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to yield this compound as a yellow oily substance.
In Vitro Kinase Inhibition Assay
This generalized protocol can be adapted to assess the inhibitory activity of this compound derivatives against specific protein kinases.
-
Reagents and Materials: Purified target kinase, kinase-specific substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, add the diluted compound, the target kinase, and the kinase-specific substrate. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is commonly used to evaluate the antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate for a specified period (e.g., 48-72 hours). d. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. e. Remove the media and dissolve the formazan crystals in DMSO. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways targeted by this compound are still under investigation, research on related compounds suggests the involvement of the EGFR/MAPK and PI3K/Akt/mTOR pathways.
Caption: EGFR signaling pathway and potential inhibition by this compound derivatives.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its demonstrated potential in oncology, particularly as a kinase inhibitor, warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives. Optimization of the core structure to enhance potency, selectivity, and pharmacokinetic properties will be crucial for its translation into clinical candidates. Furthermore, exploring its full potential in neuroprotection and other therapeutic areas could open up new avenues for drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective treatments.
References
6-Methoxy-2-methylbenzothiazole: A Core Scaffold for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole is a key pharmaceutical intermediate, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its inherent structural features allow for modifications that have led to the development of potent agents with applications in oncology, inflammatory diseases, and neuroprotection. This technical guide provides a comprehensive overview of the synthesis, key derivatives, and pharmacological activities of compounds derived from this compound, with a focus on quantitative data, experimental protocols, and the elucidation of underlying signaling pathways.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical synthesis.
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Yellow oily substance |
| Density | 1.204 g/mL at 25 °C |
| Refractive Index | n20/D 1.612 |
| CAS Number | 2941-72-2 |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from 2-amino-6-methoxybenzothiazole through a two-step process.[1]
Experimental Protocol
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 with concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.
-
Yield: 2.4g (93%)
-
Appearance: Brown solid
-
Step 2: Synthesis of this compound (Compound 12)
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and maintain overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound.[1]
-
Yield: 0.23g (66%)
-
Appearance: Yellow oily substance
-
Synthesis Workflow
Pharmaceutical Applications and Bioactive Derivatives
This compound serves as a precursor for a variety of pharmacologically active molecules. The methoxy group at the 6-position is a key feature that often contributes to the enhanced biological activity of its derivatives.
Anticancer Activity
Derivatives of 6-methoxybenzothiazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition:
Several derivatives have been identified as potent kinase inhibitors.[1] The benzothiazole scaffold can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases.
| Derivative Class | Target Kinase(s) | IC₅₀/Activity | Reference |
| Substituted phenylamino based methoxybenzothiazole | HeLa cell line | IC₅₀ = 0.5 ± 0.02 µM |
Signaling Pathway: MAPK Pathway Inhibition
One of the key pathways targeted by benzothiazole derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway, such as p38 MAPK, can lead to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Derivatives of this compound have shown promising anti-inflammatory effects.
A study on 2-amino-6-methoxybenzothiazole derivatives demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Time (min) | % Protection |
| 6-methoxy-1,3-benzothiazol-2-amine | 100 | 30 | 55.12 |
| 60 | 64.28 | ||
| 90 | 75.00 | ||
| 120 | 82.35 | ||
| 150 | 91.42 | ||
| 180 | 97.72 | ||
| Diclofenac Sodium (Standard) | 100 | 30 | 58.38 |
| 60 | 67.04 | ||
| 90 | 78.13 | ||
| 120 | 85.25 | ||
| 150 | 94.28 | ||
| 180 | 99.56 |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Male Wistar rats are fasted for 24 hours with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds (e.g., 6-methoxy-1,3-benzothiazol-2-amine) or standard drug (Diclofenac sodium) are administered intraperitoneally at a dose of 100 mg/kg.
-
After 30 minutes, 0.1 ml of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.
-
Paw volume is measured at 30, 60, 90, 120, 150, and 180 minutes after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group.
Signaling Pathway: NF-κB and COX-2 Inhibition
The anti-inflammatory effects of benzothiazole derivatives are often mediated through the inhibition of the NF-κB signaling pathway and the downstream expression of pro-inflammatory enzymes like COX-2.
Neuroprotective Activity
Emerging research suggests that benzothiazole derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
One area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose overactivity is implicated in neurodegeneration. A study on 6-hydroxybenzothiazol-2-carboxamides, structurally related to derivatives of this compound, identified potent and selective MAO-B inhibitors.
| Compound | Target | IC₅₀ (nM) |
| Phenethylamide derivative | MAO-B | 41 |
| Cyclohexylamide derivative | MAO-B | 11 |
Signaling Pathway: GSK-3β Inhibition in Neuroprotection
Glycogen synthase kinase 3β (GSK-3β) is another key target in neurodegenerative diseases. Its inhibition can reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease.
Conclusion
This compound is a highly valuable pharmaceutical intermediate that provides a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core scaffold have demonstrated significant potential in the fields of oncology, inflammation, and neurodegenerative diseases. The quantitative data and mechanistic insights presented in this guide underscore the importance of the 6-methoxybenzothiazole moiety in medicinal chemistry. Further exploration of structure-activity relationships and the synthesis of new derivatives are warranted to fully exploit the therapeutic potential of this promising class of compounds. The detailed experimental protocols and visual representations of signaling pathways provided herein offer a solid foundation for researchers to advance the development of next-generation pharmaceuticals based on the this compound core.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry and industrial applications. Its unique structural features have led to a diverse range of biological activities and material properties, making it a "privileged scaffold" in drug discovery and a vital component in the rubber industry. This technical guide provides a comprehensive overview of the discovery and historical development of benzothiazole compounds, detailing the seminal synthetic methods, key milestones in their application, and the scientific principles underlying their function.
The Dawn of Benzothiazole Chemistry: A.W. Hofmann's Pioneering Synthesis
The journey of benzothiazole began in the late 19th century with the pioneering work of German chemist August Wilhelm von Hofmann. In 1887, Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the foundational stone for this vast and versatile class of compounds.[1] His work, published in the "Berichte der deutschen chemischen Gesellschaft," described the reaction of thiocarbanilide with acetic anhydride, leading to the formation of 2-anilinobenzothiazole. This initial discovery opened the door to the exploration of a new heterocyclic system with intriguing properties.
Experimental Protocol: Hofmann's Synthesis of 2-Anilinobenzothiazole (1887)
The following protocol is a reconstruction based on Hofmann's original work and subsequent interpretations.
Materials:
-
Thiocarbanilide
-
Acetic Anhydride
-
Alcohol (for recrystallization)
Procedure:
-
A mixture of thiocarbanilide and an excess of acetic anhydride is heated under reflux.
-
The reaction mixture is heated until the evolution of acetic acid ceases, indicating the completion of the reaction.
-
Upon cooling, the product crystallizes from the reaction mixture.
-
The crude product is isolated by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as alcohol, to yield crystalline 2-anilinobenzothiazole.
A Revolution in Rubber: The Rise of Benzothiazole Accelerators
While the initial discovery of benzothiazole was a significant academic achievement, its first major industrial application came in the early 20th century with the burgeoning rubber industry. The vulcanization process, discovered by Charles Goodyear in 1839, was initially a slow and inefficient process relying on elemental sulfur and inorganic activators like white lead.[2]
The quest for faster and more efficient vulcanization led to the discovery of organic accelerators. In 1906, aniline was found to accelerate the vulcanization process, marking a significant step forward.[2] However, its toxicity prompted the search for safer and more effective alternatives. This search culminated in the discovery of 2-mercaptobenzothiazole (MBT) in 1921, a breakthrough that revolutionized the rubber industry.[3] MBT and its derivatives proved to be highly efficient accelerators, significantly reducing cure times, lowering vulcanization temperatures, and improving the mechanical properties of the final rubber products.
Quantitative Comparison of Early Vulcanization Accelerators
The superiority of 2-mercaptobenzothiazole (MBT) over its predecessors is evident in the quantitative data from early studies. The following table summarizes the comparative performance of different accelerators in the vulcanization of natural rubber.
| Accelerator | Cure Time (minutes at 140°C) | Tensile Strength (MPa) | Scorch Time (minutes at 120°C) |
| None (Sulfur only) | ~360 | Low | Very Long |
| Aniline | 60 - 90 | Moderate | Short |
| 2-Mercaptobenzothiazole (MBT) | 20 - 40 | High | Moderate |
Note: The values presented are approximate and collated from various early 20th-century sources for comparative purposes. Actual values can vary depending on the specific rubber formulation and processing conditions.
Experimental Protocol: Synthesis of 2-Mercaptobenzothiazole (High-Pressure Method)
The industrial production of 2-mercaptobenzothiazole typically involves the reaction of aniline, carbon disulfide, and sulfur under high pressure and temperature.
Materials:
-
Aniline
-
Carbon Disulfide (CS₂)
-
Sulfur (S)
Procedure:
-
Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.
-
The autoclave is sealed, and the mixture is heated to a temperature of approximately 250-300°C.
-
The reaction is carried out under a pressure of 50-150 atmospheres.
-
After the reaction is complete, the autoclave is cooled, and the crude product is discharged.
-
The crude 2-mercaptobenzothiazole is then purified, typically by dissolution in an alkaline solution followed by precipitation with acid, to yield the final product.
Benzothiazoles in Medicine: The Case of Riluzole and its Impact on Neuronal Signaling
The versatile benzothiazole scaffold has also made a profound impact on medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[4] A prominent example is Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[3] The therapeutic effect of Riluzole is attributed to its ability to modulate glutamatergic neurotransmission and inhibit neuronal hyperexcitability.
One of the primary mechanisms of action of Riluzole is the inhibition of voltage-gated sodium channels in neurons.[5] By blocking these channels, Riluzole reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials. This, in turn, decreases the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from excitotoxic damage.
Signaling Pathway: Riluzole's Inhibition of Voltage-Gated Sodium Channels
Caption: Riluzole's mechanism of action on neuronal signaling.
Experimental Protocol: Whole-Cell Patch Clamp Assay for Measuring Sodium Channel Inhibition
The inhibitory effect of Riluzole on voltage-gated sodium channels can be quantified using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion channel currents in living cells.
Materials and Equipment:
-
Cultured neurons (e.g., primary cortical neurons or a suitable neuronal cell line)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope with appropriate optics
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2)
-
Riluzole stock solution (in DMSO) and working solutions in extracellular solution
Procedure:
-
Cell Preparation: Culture neurons on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Patching: Under visual guidance, approach a neuron with the patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential where sodium channels are in a closed state (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
Data Acquisition: Record the resulting sodium currents using the patch-clamp amplifier and data acquisition software.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing a known concentration of Riluzole.
-
Post-Drug Recording: After a stable drug effect is achieved, repeat the voltage-clamp protocol to record the sodium currents in the presence of Riluzole.
-
Data Analysis: Measure the peak amplitude of the inward sodium currents before and after the application of Riluzole. The percentage of inhibition can be calculated to determine the potency of Riluzole as a sodium channel blocker.
Logical Workflow: From Discovery to Application
The historical development and scientific investigation of benzothiazole compounds follow a logical progression from fundamental discovery to practical application and mechanistic understanding.
Caption: Logical progression of benzothiazole research and development.
Conclusion
From its initial synthesis in the late 19th century to its indispensable role in modern industry and medicine, the benzothiazole scaffold has demonstrated remarkable versatility. The historical journey of these compounds, from Hofmann's foundational discovery to their application as vulcanization accelerators and life-altering pharmaceuticals, underscores the profound impact of fundamental chemical research. The detailed experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and scientists to build upon, fostering further innovation in the ever-expanding field of benzothiazole chemistry.
References
- 1. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. denauast.ir [denauast.ir]
- 4. Riluzole interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling of 6-Methoxy-2-methylbenzothiazole in the lab
An In-depth Technical Guide to the Safe Handling of 6-Methoxy-2-methylbenzothiazole in the Laboratory
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 2941-72-2) for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound is a heterocyclic organic compound. It is primarily used in research settings, notably as an inhibitor of certain enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes.[1]
Physical and Chemical Properties
The key quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NOS | [2][3][4] |
| Molecular Weight | 179.24 g/mol | [4] |
| CAS Number | 2941-72-2 | [3][4][5] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Density | 1.204 g/mL at 25 °C | [4] |
| Boiling Point | 284 °C | [4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Refractive Index | 1.6100 - 1.6150 at 20 °C | [3] |
| Water Solubility | Insoluble | [1][4] |
| Storage Class (Germany) | 10 - Combustible liquids |
Hazard Identification and Safety Precautions
This compound is classified as an irritant and requires careful handling to avoid exposure.
GHS Hazard Statements:
Precautionary Measures:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
Respiratory Protection: If vapors or mists are generated, use a multi-purpose combination respirator cartridge.
-
Handling: Avoid breathing vapors or mists.[1][2] Do not ingest.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear approved safety glasses with side shields or goggles that conform to EN 166 standards.[2]
-
Hand Protection: Chemical-resistant protective gloves are required.[2] It is important to inspect gloves for integrity before use and to follow the manufacturer's guidelines for permeability and breakthrough time.[2]
-
Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[2]
Caption: General laboratory workflow for safely handling hazardous chemicals.
Storage and Disposal
Storage:
-
Keep the container tightly closed to prevent contamination and evaporation.[1][2]
-
Store locked up to restrict access to authorized personnel.[1]
-
Keep away from strong oxidizing agents.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.[6]
First Aid Measures
In case of exposure, follow these first aid protocols:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and they may drink milk afterwards.[2] Seek immediate medical assistance.[2]
Experimental Protocol: Enzyme Inhibition Assay Workflow
This compound is documented as an inhibitor of hepatic microsomal enzymes.[1] The following diagram outlines a generalized experimental workflow for its use in an in-vitro enzyme inhibition assay. This is a representative model and specific concentrations, incubation times, and substrates must be determined based on the specific experimental design.
Caption: Logical workflow for an enzyme inhibition assay using the title compound.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.at [fishersci.at]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS#:2941-72-2 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
6-Methoxy-2-methylbenzothiazole: A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole is a heterocyclic compound that has been identified as an inhibitor of specific mixed-function oxidases. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as an enzyme inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
Research has demonstrated that this compound acts as an inhibitor of two key microsomal enzyme activities: aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM).[1] These activities are primarily catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a wide range of xenobiotics and endogenous compounds.
The inhibitory profile of this compound suggests a direct interaction with Cytochrome P450 enzymes, leading to a reduction in their metabolic activity. Aryl hydrocarbon hydroxylase activity is a classic indicator of Cytochrome P450 1A1 (CYP1A1) function. Therefore, it is proposed that the primary mechanism of action for this compound involves the inhibition of CYP1A1.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound against aryl hydrocarbon hydroxylase and aminopyrine N-demethylase has been quantified, with the compound described as a moderately potent inhibitor.[1]
| Compound | Target Enzyme/Activity | Inhibitory Concentration (IC50) | Reference |
| This compound | Aryl Hydrocarbon Hydroxylase (AHH) | Moderately Potent | [1] |
| This compound | Aminopyrine N-Demethylase (ADPM) | Moderately Potent | [1] |
Elucidation of the Inhibitory Mechanism
The study by Murray et al. (1983) investigated the binding of a series of benzimidazole derivatives, including the structurally related this compound, to oxidized cytochrome P-450 in microsomes.[1] The interaction of such compounds with the heme iron of the cytochrome P450 enzyme can lead to different types of spectral changes (Type I, Type II, or reverse Type I), which provide insights into the nature of the binding and inhibition. While the specific spectral change for this compound was not detailed in the abstract, related compounds were shown to elicit these spectral shifts, indicating a direct binding to the enzyme's active site.[1] This direct binding is the basis for the observed competitive inhibition of enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for assessing the inhibitory activity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on the likely procedures used in the foundational research by Murray et al. (1983).[1]
Preparation of Hepatic Microsomes
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction: To increase the expression of cytochrome P450 enzymes, rats are pre-treated with an inducing agent such as phenobarbital (for general CYP induction) or 3-methylcholanthrene (for CYP1A induction).
-
Homogenization: Livers are excised, washed in cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4), and homogenized in the same buffer.
-
Centrifugation: The homogenate is subjected to differential centrifugation. An initial low-speed centrifugation (e.g., 10,000 x g for 20 minutes) removes cell debris and mitochondria. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
Resuspension: The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Lowry assay.
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
-
Reaction Mixture: A typical reaction mixture contains hepatic microsomes, a source of NADPH (e.g., an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), a buffer (e.g., Tris-HCl, pH 7.5), and the substrate, benzo[a]pyrene.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like acetone or an alkaline solution. The hydroxylated benzo[a]pyrene metabolites are then extracted with an organic solvent (e.g., hexane).
-
Quantification: The amount of fluorescent 3-hydroxybenzo[a]pyrene formed is measured using a spectrofluorometer.
-
Data Analysis: The percent inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined by plotting percent inhibition against inhibitor concentration.
Aminopyrine N-Demethylase (ADPM) Inhibition Assay
-
Reaction Mixture: The reaction mixture is similar to the AHH assay, containing hepatic microsomes, an NADPH-generating system, and a buffer. The substrate used is aminopyrine.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a reagent like trichloroacetic acid.
-
Quantification of Formaldehyde: The N-demethylation of aminopyrine produces formaldehyde. The amount of formaldehyde is quantified colorimetrically using the Nash reagent (ammonium acetate and acetylacetone in acetic acid), which forms a colored product with formaldehyde that can be measured spectrophotometrically.
-
Data Analysis: The IC50 value is determined as described for the AHH assay.
Conclusion
This compound functions as a moderately potent inhibitor of hepatic microsomal mixed-function oxidases, specifically targeting activities associated with Cytochrome P450 enzymes like CYP1A1. Its mechanism of action involves direct binding to the enzyme, leading to a reduction in its catalytic activity. This technical guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and development, highlighting the importance of such compounds in modulating xenobiotic and endobiotic metabolism. Further detailed kinetic studies would be beneficial to fully characterize the type of inhibition (e.g., competitive, non-competitive, or mixed) and to determine the inhibition constant (Ki).
References
6-Methoxy-2-methylbenzothiazole: A Technical Review of Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 6-Methoxy-2-methylbenzothiazole, a heterocyclic compound that serves as a versatile intermediate and active agent in various biochemical studies. The document covers its synthesis, physicochemical properties, and known biological applications, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes.
Physicochemical Properties
This compound is a yellow, oily liquid at room temperature. Its key chemical and physical properties, compiled from various sources, are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 2941-72-2 | [1][2] |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Density | 1.204 g/mL at 25 °C | [3] |
| Boiling Point | 284 °C | N/A |
| Melting Point | 182 °C (decomposition) | N/A |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2][3] |
| Refractive Index (n20/D) | 1.612 | [2][3] |
| Water Solubility | Insoluble | N/A |
| Appearance | Clear deep yellow liquid | [3] |
| SMILES | COc1ccc2nc(C)sc2c1 | [3] |
| InChI Key | DYHLJSUORLPGNT-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The compound can be prepared from 2-amino-6-methoxybenzothiazole via a two-step process involving the formation of an intermediate, 2-amino-5-methoxyphenylthiol.
Experimental Protocol
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 using concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain the product. Yield: 2.4g (93%)
Step 2: Synthesis of this compound (Compound 12)
-
Dissolve the intermediate 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction system to 80°C and maintain overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain the final product as a yellow oily substance. Yield: 0.23g (66%)
Synthesis Workflow Diagram
Biological Activities and Applications
This compound has been investigated for its role in several biological contexts, ranging from enzyme inhibition to its use as a precursor in the development of advanced diagnostic agents.
Inhibition of Mixed-Function Oxidases
The compound is a known inhibitor of hepatic mixed-function oxidases, specifically aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM), which are cytochrome P-450-dependent enzymes.[3]
| Target Enzyme | Source | Potency | Citation |
| Aryl Hydrocarbon Hydroxylase (AHH) | Hepatic microsomes from PB-induced rats | Moderately Potent | [4] |
| Aminopyrine N-Demethylase (ADPM) | Hepatic microsomes from PB-induced rats | Moderately Potent | [4] |
| Note: The primary literature describes the compound as "moderately potent"; specific IC50 values were not available in the accessed abstracts. |
The following is a generalized protocol based on standard methods for assaying AHH and ADPM activity. The specific protocol from the primary citation (Murray et al., 1983) was not accessible.
-
Microsome Preparation: Prepare hepatic microsomes from phenobarbitone (PB)-induced rats using differential centrifugation.
-
Assay Mixture: Prepare an incubation mixture containing potassium phosphate buffer, NADPH, MgCl₂, and the microsomal protein suspension.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the assay mixtures.
-
Substrate Addition:
-
For AHH activity , add benzo[a]pyrene as the substrate. Incubate at 37°C. Terminate the reaction and extract the hydroxylated metabolites. Quantify the formation of 3-hydroxybenzo[a]pyrene fluorometrically.
-
For ADPM activity , add aminopyrine as the substrate. Incubate at 37°C. Terminate the reaction by adding a reagent like trichloroacetic acid.
-
-
Quantification: Measure the formaldehyde produced from the N-demethylation of aminopyrine using a colorimetric method (e.g., Nash reagent).
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC50 value.
Antiviral Activity
In a high-throughput screen, this compound was identified as an inhibitor of the poliovirus RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[5][6]
| Target Enzyme | Assay Type | Potency | Citations |
| Poliovirus RNA-dependent RNA Polymerase (RdRP) | Fluorescence-based RNA elongation | Low µM IC50 range | [5][6] |
| Note: The primary literature describes the IC50 values as being in the "low µM range"; the exact value was not available in the accessed abstract. |
This protocol is a generalized representation. The specific methodology from the primary citation (Campagnola et al., 2011) was not accessible.
-
Enzyme and Template: Use purified recombinant poliovirus RdRP and a synthetic RNA template/primer duplex designed with a fluorescent probe.
-
Reaction Setup: In a microplate format, combine the RdRP enzyme, the RNA template/primer, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a mixture of nucleotide triphosphates (NTPs).
-
Measurement: Monitor the increase in fluorescence in real-time. The incorporation of nucleotides by the polymerase leads to a conformational change or displacement of the fluorescent probe, resulting in a signal change.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Calculate the percent inhibition for each compound concentration compared to a control and determine the IC50 value.
Precursor for Alzheimer's Disease PET Radiopharmaceutical
This compound serves as a critical starting material in the multi-step synthesis of a novel Positron Emission Tomography (PET) radiopharmaceutical designed to image β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[2] The final agent demonstrated high penetration of the blood-brain barrier in preclinical models.
Related Compounds in Research
While direct evidence is limited for this compound, the broader benzothiazole scaffold is an active area of research. It is important to distinguish the activities of the title compound from its derivatives.
-
Immunomodulation (IDO1 Inhibition): Research on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme, identified 2-hydrazinobenzothiazole as a potent inhibitor (IC50 = 8.0 ± 2.3 µM).[7] The direct activity of this compound on IDO1 has not been reported in the reviewed literature.
-
Neuroprotection (Tauopathy): A study on neuroprotection in a model of tauopathy identified a different, more complex benzothiazole derivative, (E)-2-[[4-(dimethylamino)phenyl]azo]-6-methoxybenzothiazole, as the active agent that could block neurodegeneration.[8][9] This finding is not directly applicable to this compound.
-
Signaling Pathways: The benzothiazole chemical scaffold has been implicated in the modulation of key cellular signaling pathways, including PI3K/AKT and NF-κB.[10] However, no studies were identified that specifically link this compound to the modulation of a particular signaling pathway. Further research is required to elucidate its mechanism of action at the cellular level.
Conclusion
This compound is a valuable chemical entity with a straightforward synthesis. Its documented biological activities include the moderate inhibition of cytochrome P450 enzymes and weak inhibition of the poliovirus polymerase. Its most prominent recent application is as a key building block for the synthesis of advanced neuroimaging agents for Alzheimer's disease. While the broader benzothiazole class shows promise in immunomodulation and neuroprotection, further research is needed to determine the specific activities and mechanisms of action of this compound itself and to explore its full potential in drug development.
References
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound 97 2941-72-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening identification of poliovirus RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Identification of Poliovirus RNA-dependent RNA Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule mediated neuroprotection in an in situ model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The toxicity of tau in Alzheimer disease: turnover, targets and potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Unveiling the Pharmacophore of 6-Methoxy-2-methylbenzothiazole: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Structural Features Driving Biological Activity
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The molecule 6-Methoxy-2-methylbenzothiazole, a specific derivative, has been identified as an inhibitor of hepatic microsomal enzymes, pointing towards its interaction with the Cytochrome P450 (CYP) superfamily of enzymes.[2] This technical guide provides a comprehensive analysis of the putative pharmacophore of this compound, focusing on its potential interaction with CYP isoenzymes, which are crucial in drug metabolism.
While direct pharmacophoric studies on this compound are not extensively available in the public domain, this guide synthesizes information from analogous compounds and known inhibitors of its likely biological targets to construct a putative pharmacophore model. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and design novel therapeutics based on the benzothiazole core.
Postulated Biological Targets: Cytochrome P450 Isozymes
This compound has been reported to inhibit aryl hydrocarbon hydroxylase and aminopyrine N-demethylase activities.[3][2] Aryl hydrocarbon hydroxylase activity is primarily attributed to the CYP1A1 isozyme, while aminopyrine N-demethylase activity is catalyzed by several P450s, with CYP2C19 being a major contributor.[3] Therefore, the pharmacophoric features of this compound are analyzed in the context of its potential as an inhibitor of these key drug-metabolizing enzymes.
Putative Pharmacophore of this compound for CYP Inhibition
Based on the analysis of known CYP1A1 and CYP2C19 inhibitors and the structure of this compound, a putative pharmacophore model can be proposed. This model highlights the key chemical features essential for binding to the active site of these enzymes.
The proposed pharmacophore consists of the following key features:
-
Aromatic Ring System: The bicyclic benzothiazole core serves as a crucial hydrophobic feature, engaging in π-π stacking or hydrophobic interactions within the active site of the CYP enzyme.
-
Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor, capable of forming a hydrogen bond with amino acid residues in the enzyme's active site.
-
Hydrophobic Feature: The methyl group at the 2-position of the benzothiazole ring contributes to the overall hydrophobicity of the molecule, which is a common feature of many CYP inhibitors.
-
Methoxy Group: The methoxy group at the 6-position can have a dual role. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group provides an additional hydrophobic interaction point. Its position on the benzene ring influences the electronic properties and orientation of the molecule within the binding pocket.
Caption: Putative pharmacophore model for this compound.
Quantitative Data for Benzothiazole Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 / Ki (µM) | Notes |
| Benzothiazole Derivatives | CYP2C19, CYP2C9 | Inhibition observed | Specific IC50 values not reported, but selective inhibition noted.[4] |
| ACT‐1014‐6470 | CYP2C19 | Ki = 4.3 | A non-benzothiazole compound, for comparison of potency against a key target. |
| Benzothiazole-pyrazole hybrid | A549 lung cancer cells | IC50 = 0.054 | Demonstrates potent antiproliferative activity of a C-6 methoxy substituted benzothiazole.[5] |
| 2-substituted benzothiazole | Abl kinases | IC50 = 0.03 - 0.06 nM | High potency of C-6 methoxy substituted benzothiazoles against other kinases.[5] |
Experimental Protocols
To experimentally validate the inhibitory potential of this compound and its derivatives against the target CYP isozymes, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro CYP1A1 Inhibition Assay (EROD Assay)
This fluorometric assay determines the inhibitory potential of a test compound on CYP1A1 activity by measuring the O-deethylation of 7-ethoxyresorufin to the fluorescent product, resorufin.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP1A1
-
Potassium phosphate buffer (pH 7.4)
-
7-ethoxyresorufin (substrate)
-
Resorufin (standard)
-
NADPH regenerating system
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., α-naphthoflavone). Prepare a working solution of 7-ethoxyresorufin in the buffer.
-
Assay Setup: In the microplate, add the buffer, HLM or recombinant CYP1A1, and the test compound dilution or solvent control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 7-ethoxyresorufin working solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the formation of resorufin kinetically using a fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm) at 37°C for 15-30 minutes.
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the product formed.
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro CYP2C19 Inhibition Assay
This assay assesses the inhibitory effect of a test compound on CYP2C19 activity using a specific substrate and measuring the formation of its metabolite.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19
-
Potassium phosphate buffer (pH 7.4)
-
CYP2C19 probe substrate (e.g., (S)-mephenytoin or dibenzylfluorescein)
-
NADPH regenerating system
-
Test compound (this compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., ticlopidine).
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the buffer, HLM or recombinant CYP2C19, and the test compound dilution or solvent control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add the CYP2C19 probe substrate and the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Workflows
Understanding the experimental workflow and the broader biological context is crucial for interpreting the pharmacophore data.
Caption: Experimental workflow for determining CYP inhibition.
Caption: Signaling pathway of CYP-mediated metabolism and inhibition.
Conclusion
The pharmacophore of this compound, as a potential inhibitor of CYP1A1 and CYP2C19, is likely defined by its aromatic benzothiazole core, a hydrogen bond accepting nitrogen atom, and hydrophobic methyl groups at the 2- and 6- (via the methoxy) positions. While direct quantitative data for this specific molecule is limited, the provided experimental protocols offer a clear path for its evaluation. The information and methodologies presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, enabling the rational design of novel benzothiazole-based therapeutics with optimized potency and selectivity. Further experimental validation is necessary to confirm the putative pharmacophore and to fully elucidate the structure-activity relationships for this promising class of compounds.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylbenzothiazole from p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6-methoxy-2-methylbenzothiazole, a key intermediate in pharmaceutical research, starting from the readily available precursor, p-anisidine. The protocol outlines a reliable two-step synthetic route, commencing with the formation of 2-amino-6-methoxybenzothiazole, followed by a diazotization and methylation sequence to yield the final product. Detailed experimental procedures, quantitative data, and visual representations of the workflow are presented to ensure reproducibility and facilitate understanding for researchers in organic synthesis and drug development.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivative, this compound, serves as a crucial building block in the synthesis of various pharmacologically active molecules. The following application notes and protocols describe a robust and well-documented laboratory-scale synthesis of this compound from p-anisidine.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine via electrophilic thiocyanation and subsequent intramolecular cyclization.
-
Step 2: Synthesis of this compound from 2-amino-6-methoxybenzothiazole via a Sandmeyer-type reaction.
Step 1: Synthesis of 2-amino-6-methoxybenzothiazole
Application Notes:
This reaction, a variation of the Hugershoff benzothiazole synthesis, involves the in situ formation of a thiocyanogen species which then attacks the electron-rich aromatic ring of p-anisidine, followed by cyclization. The methoxy group of p-anisidine directs the substitution to the ortho position. The use of glacial acetic acid as a solvent is crucial for the reaction, and careful control of the bromine addition is necessary to avoid over-bromination and other side reactions. The product precipitates from the reaction mixture upon cooling and can be further purified by recrystallization.
Experimental Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine (0.2 mol, 24.6 g) and potassium thiocyanate (0.8 mol, 77.6 g) in 360 mL of 96% acetic acid.
-
Cool the stirred solution to 10-15 °C in an ice bath.
-
Slowly add bromine (0.2 mol, 32 g, approximately 10.2 mL) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for an additional 12 hours.
-
Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
To purify, recrystallize the crude product from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol. The hydrochloride salt is then dissolved in water, and the free base is precipitated with a saturated sodium carbonate solution.
-
Filter the purified 2-amino-6-methoxybenzothiazole, wash with water, and dry in a vacuum oven at 60 °C.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | p-Anisidine | N/A |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid | [1] |
| Reaction Time | 14 hours | [1] |
| Reaction Temperature | 10-20 °C (addition), Room Temperature (stirring) | [1] |
| Product | 2-amino-6-methoxybenzothiazole | N/A |
| Appearance | Crystalline solid | N/A |
| Yield | 87% | [1] |
| Melting Point | 161-162 °C | [1] |
Step 2: Synthesis of this compound
Application Notes:
This step involves the conversion of the 2-amino group of the benzothiazole to a 2-methyl group. A standard method for this transformation is a modification of the Sandmeyer reaction. The amino group is first diazotized with sodium nitrite in a strong acidic medium (e.g., a mixture of sulfuric and acetic acid) at low temperatures to form a diazonium salt. This unstable intermediate is then reacted in situ with a methyl source, such as a methylating agent in the presence of a copper(I) catalyst, to introduce the methyl group. Careful temperature control during diazotization is critical to prevent the decomposition of the diazonium salt.
Experimental Protocol:
-
In a 250 mL three-necked round-bottom flask, prepare a solution of 2-amino-6-methoxybenzothiazole (0.1 mol, 18.0 g) in a mixture of 50 mL of glacial acetic acid and 20 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.11 mol, 7.6 g) in 15 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate 1 L beaker, prepare a solution of copper(I) iodide (0.1 mol, 19.0 g) and potassium iodide (0.2 mol, 33.2 g) in 200 mL of water. Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (100 mL) to remove any residual iodine, then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow oily substance.[2]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-methoxybenzothiazole | N/A |
| Key Reagents | Sodium nitrite, Sulfuric acid, Acetic acid, Copper(I) iodide, Potassium iodide | General Procedure |
| Reaction Time | ~3 hours | General Procedure |
| Reaction Temperature | 0-5 °C (diazotization), 0 °C to Room Temperature (methylation) | General Procedure |
| Product | This compound | N/A |
| Appearance | Yellow oily substance | [2] |
| Expected Yield | 60-70% | Estimated |
| 1H NMR (CDCl3) | δ 7.82 (1H, d, J=8.8Hz), 7.28 (1H, d, J=2.4Hz), 7.04 (1H, dd, J1=8.8Hz, J2=2.4Hz), 3.86 (3H, s), 2.79 (3H, s) | [2] |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
References
Synthesis of 6-Methoxy-2-methylbenzothiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 6-Methoxy-2-methylbenzothiazole, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors.[1] The synthesis involves a two-step process commencing with the hydrolysis of 2-amino-6-methoxybenzothiazole to yield 2-amino-5-methoxyphenylthiol, followed by a cyclization reaction with acetyl chloride to form the target compound. This protocol offers detailed procedural instructions, quantitative data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research. Its structural motif is found in molecules designed as kinase inhibitors, which are crucial in regulating cellular processes and are prominent targets in oncology and inflammation research.[1] The synthesis pathway described herein provides a reliable method for obtaining this valuable intermediate for further drug discovery and development efforts.
Data Summary
The following table summarizes the quantitative data associated with the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Starting Material (Amount) | Reagents | Solvent | Reaction Time | Yield (%) | Physical Appearance |
| 2-amino-5-methoxyphenylthiol | C₇H₉NOS | 2-amino-6-methoxybenzothiazole (3.0g) | 5N Potassium Hydroxide, Concentrated HCl | Water | 24 hours | 93% | Brown solid |
| This compound | C₉H₉NOS | 2-amino-5-methoxyphenylthiol (0.3g) | Acetyl chloride (0.167g) | Toluene | Overnight | 66% | Yellow oily substance |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methoxyphenylthiol
This procedure outlines the hydrolysis of 2-amino-6-methoxybenzothiazole to produce the key thiol intermediate.
Materials:
-
2-amino-6-methoxybenzothiazole (3.0g, 16.65 mmol)
-
5N Potassium hydroxide solution (30 ml)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 3.0g (16.65 mmol) of 2-amino-6-methoxybenzothiazole in 30 ml of 5N potassium hydroxide solution in a round-bottom flask.
-
Reflux the mixture for 24 hours with stirring.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 6 with concentrated HCl.
-
Collect the resulting solid precipitate by filtration.
-
Dry the solid to obtain 2-amino-5-methoxyphenylthiol.
Expected Outcome:
Step 2: Synthesis of this compound
This procedure details the cyclization of 2-amino-5-methoxyphenylthiol with acetyl chloride to form the final product.
Materials:
-
2-amino-5-methoxyphenylthiol (0.3g, 1.93 mmol)
-
Toluene (4 ml)
-
Acetyl chloride (0.167g, 2.13 mmol)
-
Dichloromethane (20 ml)
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 0.3g (1.93 mmol) of 2-amino-5-methoxyphenylthiol in 4 ml of toluene in a round-bottom flask.
-
Add acetyl chloride (0.167g, 2.13 mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with 20 ml of dichloromethane.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound.
Expected Outcome:
-
Yield: 0.23g (66%)[1]
-
Appearance: Yellow oily substance[1]
-
¹H NMR (CDCl₃): δ 7.82 (1H, d, J=8.8Hz), 7.28 (1H, d, J=2.4Hz), 7.04 (1H, dd, J₁=8.8Hz, J₂=2.4Hz), 3.86 (3H, s), 2.79 (3H, s).[1]
Experimental Workflow
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of 6-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 6-Methoxy-2-methylbenzothiazole using various analytical techniques. The protocols are intended to serve as a comprehensive guide for identity confirmation, purity assessment, and quantitative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NOS | [1][2] |
| Molecular Weight | 179.24 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | |
| Density | 1.204 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.612 | [1] |
| Solubility | Insoluble in water | [3] |
Chromatographic Methods
Chromatographic techniques are essential for the separation and quantification of this compound from impurities or in complex matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the purity assessment and quantification of this compound.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[5]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column[4] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[4][5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30 °C[5] |
| UV Detection | 237 nm (This should be optimized based on the UV spectrum of the compound) |
-
For Mass Spectrometry (MS) Compatible Method: Replace phosphoric acid with 0.1% formic acid in the mobile phase.[4]
Expected Results:
A successful separation will yield a sharp, well-resolved peak for this compound. The retention time and peak purity can be used for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[6][7]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).[6]
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in a suitable solvent such as dichloromethane or methanol.
-
Prepare working standard solutions by serial dilution to create a calibration curve (e.g., 5, 10, 20, 50, 100 ng/mL).[8]
-
For sample analysis, dissolve the sample in the chosen solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5MS, 30 m × 0.25 mm, 0.25 µm thickness or equivalent[9] |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 120°C (hold 3 min), ramp to 260°C at 6°C/min (hold 1 min), then ramp to 320°C at 8°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Data Analysis:
The retention time of the peak corresponding to this compound can be used for identification, and the mass spectrum will provide definitive structural confirmation. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.
Spectroscopic Methods
Spectroscopic techniques are employed for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural characterization of organic molecules.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[10]
-
Sample Preparation:
-
Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Standard proton-decoupled pulse program, may require a longer acquisition time.
-
¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.00 - 7.80 | m | 3H | Ar-H |
| Methoxy | 3.85 | s | 3H | -OCH₃ |
| Methyl | 2.80 | s | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic/Heterocyclic | 104 - 165 | Ar-C, C=N, C-S |
| Methoxy | ~55 | -OCH₃ |
| Methyl | ~20 | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.[10][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (Liquid Film):
-
Place a small drop of the liquid sample between two KBr plates.[13]
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean KBr plates prior to the sample analysis.[14]
-
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₃) |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~1550 | C=N stretch | Thiazole ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1030 | C-O stretch | Aryl ether |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.[15]
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
The concentration should be adjusted to yield an absorbance in the range of 0.2 - 1.0.
-
-
Data Acquisition:
-
Record the spectrum over a wavelength range of 200-400 nm.
-
Use the solvent as a blank.[15]
-
Expected Results:
The UV spectrum is expected to show characteristic absorption maxima corresponding to the π → π* transitions of the benzothiazole ring system.
Workflow and Data Integration
The following diagrams illustrate the logical workflow for the analytical characterization of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. This compound(2941-72-2) 1H NMR spectrum [chemicalbook.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 15. mt.com [mt.com]
Application Notes and Protocols for the Analysis of 6-Methoxy-2-methylbenzothiazole Reactions by HPLC and TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole is a key heterocyclic compound with significant interest in pharmaceutical research and drug development due to its presence in various biologically active molecules.[1][2] Accurate and efficient monitoring of its synthesis and subsequent reactions is crucial for process optimization, yield determination, and purity assessment. This document provides detailed application notes and protocols for the analysis of this compound reactions using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), two of the most common chromatographic techniques employed for this purpose.
Data Presentation
High-Performance Liquid Chromatography (HPLC)
The following table summarizes the expected retention times for the starting material, 2-amino-5-methoxyphenylthiol, and the product, this compound, under typical reverse-phase HPLC conditions. This data is crucial for monitoring the progress of the cyclization reaction.
| Compound | Retention Time (min) | Peak Area (%) - Representative Data |
| 2-amino-5-methoxyphenylthiol | ~ 2.5 | Varies with reaction progress |
| This compound | ~ 5.8 | Varies with reaction progress |
Thin-Layer Chromatography (TLC)
TLC provides a rapid and simple method for qualitative monitoring of reaction progress. The table below shows typical Retention Factor (Rf) values for the reactants and the product in a common solvent system.
| Compound | Rf Value (n-hexane:ethyl acetate = 3:2) |
| 2-amino-5-methoxyphenylthiol | ~ 0.2 |
| Acetylating Agent (e.g., Acetyl Chloride) | Varies based on specific reagent |
| This compound | ~ 0.6 |
Experimental Protocols
HPLC Analysis Protocol
This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of reactions involving this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Newcrom R1 reverse-phase column or equivalent C18 column[3]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1%). The exact ratio should be optimized for best separation. A typical starting point is a gradient from 20% to 95% acetonitrile.[1]
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis scan of the compound)
5. Data Analysis:
-
Identify the peaks corresponding to the starting materials and the product based on their retention times, which can be confirmed by running standards.
-
Integrate the peak areas to determine the relative concentrations of each component in the reaction mixture.
-
Plot the concentration or peak area of the product as a function of time to monitor the reaction kinetics.
TLC Analysis Protocol
This protocol describes a standard procedure for monitoring the progress of this compound synthesis using TLC. The progress of reactions involving benzothiazole derivatives is frequently monitored by TLC.[2][4][5]
1. Materials:
-
Silica gel 60 F254 TLC plates[2]
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualization reagent (e.g., potassium permanganate stain)
2. Mobile Phase:
-
A mixture of n-hexane and ethyl acetate (3:2 v/v) is a suitable mobile phase for separating the product from the starting materials.[2] Other solvent systems like dichloromethane/methanol can also be effective.[4]
3. Procedure:
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.
-
Also, spot the starting materials and a co-spot (a mixture of the reaction mixture and the starting material) for comparison.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
4. Visualization:
-
Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
-
For compounds that are not UV-active, use a staining reagent like potassium permanganate. Prepare the stain by dissolving 1.5 g of potassium permanganate and 10 g of potassium carbonate in 200 mL of water with 1.25 mL of 10% sodium hydroxide.[6] Dip the plate in the stain and gently heat it to reveal the spots.[6]
5. Data Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spots and the appearance of the product spot to determine the progress of the reaction.
Visualizations
Caption: Workflow for HPLC analysis of a reaction mixture.
Caption: Workflow for TLC analysis of a reaction mixture.
Caption: Synthesis of this compound.
References
- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
Application Notes and Protocols for 6-Methoxy-2-methylbenzothiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document provides an overview of the applications of this compound and its analogs in drug discovery, with a focus on anticancer and neuroprotective activities. Detailed protocols for relevant assays are provided to facilitate further research and development. The benzothiazole core, particularly when substituted with a methoxy group at the 6-position, has been identified as a "privileged" structure, indicating its ability to bind to multiple biological targets with high affinity.[1][2]
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[3] The 6-methoxy substitution has been shown to be a key contributor to the anticancer activity of these compounds.[4]
Quantitative Data: Anticancer Activity of 6-Methoxybenzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Substituted phenylamino based methoxybenzothiazole | HeLa | 0.5 ± 0.02 | [5] |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa | 0.6 ± 0.29 | [5] |
| Hydrazine based benzothiazole 11 | HeLa | 2.41 | [5] |
| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | [5] |
| Sulphonamide scaffold based BTA 40 | MCF-7 | 34.5 | [5] |
| Sulphonamide scaffold based BTA 40 | HeLa | 44.15 | [5] |
| Sulphonamide scaffold based BTA 40 | MG63 | 36.1 | [5] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | 68 µg/mL | [6] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | 121 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute to desired concentrations with cell culture medium. Add the compound dilutions to the wells and incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Neuroprotective Applications
The 6-methoxybenzothiazole scaffold is a key component in the design of multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer's. These compounds are often designed to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). Furthermore, derivatives of this scaffold have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a promising target in Parkinson's disease.[7][8]
Quantitative Data: Enzyme Inhibition by 6-Methoxybenzothiazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 2-methylbenzo[d]thiazole derivatives (4d) | MAO-A | 0.218 | [4] |
| 2-methylbenzo[d]thiazole derivatives (5e) | MAO-A | 0.132 | [4] |
| 2-methylbenzo[d]thiazole derivatives (4d) | MAO-B | 0.0046 | [4] |
| 2-methylbenzo[d]thiazole derivatives (5c) | MAO-B | 0.0056 | [4] |
| 2-methylbenzo[d]thiazole derivatives (5d) | MAO-B | 0.0052 | [4] |
| 2-methylbenzo[d]thiazole derivatives (5e) | MAO-B | 0.0054 | [4] |
| Benzothiazole-based LRRK2 inhibitor (Compound 4) | LRRK2 | 0.51 | [7] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.7)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.
-
Enzyme Addition: Add 10 µL of AChE enzyme solution (0.2 U/mL) to the mixture.
-
Incubation: Incubate the plate at 25°C for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding 15 µL of the substrate, ATCI.
-
Absorbance Measurement: Incubate for another 5 minutes at 25°C and then measure the absorbance at 410 nm every 60 seconds for 10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor.[9]
Experimental Protocol: LRRK2 Kinase Assay
This protocol describes a method to screen for inhibitors of LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRK2 substrate (e.g., LRRKtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Assay Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO for control) and 2 µL of LRRK2 enzyme.
-
Reaction Initiation: Add 2 µL of a solution containing the LRRK2 substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which involves a two-step process of depleting remaining ATP and then converting ADP to ATP to be measured by a luciferase/luciferin reaction.
-
Luminescence Measurement: Read the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.[10][11]
Caption: Simplified LRRK2 signaling and inhibition.
Synthesis of this compound
This compound can be synthesized from 2-amino-5-methoxyphenylthiol.
Experimental Protocol: Synthesis
Materials:
-
2-amino-5-methoxyphenylthiol
-
Toluene
-
Acetyl chloride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (1.93 mmol) in toluene (4 ml).
-
Add acetyl chloride (2.13 mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and maintain it overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with a saturated saline solution, and then dry it over anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound as a yellow oily substance.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. flore.unifi.it [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of a benzothiazole‐based LRRK2 inhibitor in oligodendrocyte precursor cells and in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. promega.com [promega.com]
- 11. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
The Versatility of 6-Methoxy-2-methylbenzothiazole: A Building Block for Novel Bioactive Compounds
Introduction
6-Methoxy-2-methylbenzothiazole is a versatile heterocyclic compound that serves as a crucial starting material for the synthesis of a wide array of novel molecules with significant biological activities. Its unique structural features make it an attractive scaffold for the development of therapeutic agents and diagnostic tools. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of compounds targeting amyloid plaques for neurodegenerative disease imaging, as well as potential kinase inhibitors for cancer therapy and monoamine oxidase (MAO) inhibitors for neurological disorders.
Application 1: Synthesis of Amyloid Imaging Agents
Derivatives of this compound have shown high affinity for amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1] These compounds can be radiolabeled and used as positron emission tomography (PET) tracers for the in vivo imaging of Aβ deposits in the brain.[1][2] The core structure of 2-arylbenzothiazoles, derived from this compound, is analogous to Thioflavin-T, a dye known to bind to amyloid fibrils.[1]
Quantitative Data for Amyloid Imaging Agents
| Compound Name | Modification from Core | Binding Affinity (Ki, nM) | Lipophilicity (logP) | Brain Uptake (%ID/g at 2 min) | Reference |
| [¹¹C]6-OH-BTA-1 | Hydroxylated and N-methylated 2-phenyl derivative | 1.4 (AD frontal cortex) | - | High | [1] |
| [¹⁸F]5 | 6-methyl-2-(4'-fluorophenyl) derivative | - | - | High (Ratio of cerebrum uptake at 2 min to 60 min = 23.1) | [2] |
| Dibenzothiazole Derivatives | Fused ring system | 6.8 - 36 | 1.25 - 3.05 | 3.71 ± 0.63 | [3] |
Experimental Protocol: Synthesis of a 2-Arylbenzothiazole Precursor
This protocol outlines the synthesis of 2-(4-aminophenyl)-6-methoxybenzothiazole, a key intermediate for amyloid imaging agents.[4][5]
Materials:
-
p-Anisidine
-
Sulfur
-
p-Aminobenzaldehyde
-
Toluene
-
Ethanol
Procedure:
-
A mixture of p-anisidine (100 parts) and sulfur (11 parts) is heated to create a melt.
-
p-Aminobenzaldehyde (17 parts) is gradually added to the melt while maintaining the temperature.
-
The reaction mixture is stirred at an elevated temperature (e.g., 175-180°C) for several hours.
-
After the reaction is complete, excess p-anisidine is removed by distillation under reduced pressure.
-
The crude product, 2-(4-aminophenyl)-6-methoxybenzothiazole, is obtained as a melt.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Workflow for Synthesis of 2-(4-aminophenyl)-6-methoxybenzothiazole
Application 2: Development of Kinase Inhibitors
This compound can be utilized to prepare heterocyclic compounds that act as kinase inhibitors.[6] Protein kinases are pivotal in regulating cellular processes, and their dysregulation is often implicated in diseases like cancer.[6] Receptor tyrosine kinases such as VEGFR, EGFR, PDGFR, and FGFR are key targets in cancer therapy.[6]
Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold
The synthesis involves the initial preparation of this compound from 2-amino-5-methoxyphenylthiol.[6]
Materials:
-
2-amino-5-methoxyphenylthiol (Compound 10)
-
Toluene
-
Acetyl chloride (Compound 11)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction system to 80°C and maintain overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound (0.23g, 66% yield) as a yellow oily substance.[6]
Signaling Pathway Targeted by Kinase Inhibitors
Application 3: Synthesis of Monoamine Oxidase (MAO) Inhibitors
Recent studies have explored 2-methylbenzothiazole derivatives as potent and selective inhibitors of human monoamine oxidase-B (MAO-B).[7] MAO inhibitors are used in the treatment of Parkinson's disease and depression.[7] The synthesized compounds have shown submicromolar IC50 values for MAO-B inhibition.[7]
Quantitative Data for MAO Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 4d | 0.218 | 0.0046 | [7] |
| 5c | - | 0.0056 | [7] |
| 5d | - | 0.0052 | [7] |
| 5e | 0.132 | 0.0054 | [7] |
Experimental Protocol: General Synthesis of 2-Methylbenzothiazole Derivatives
This protocol describes the synthesis of benzyloxy-substituted 2-methylbenzothiazole derivatives.[7]
Materials:
-
2-Methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol
-
N,N-dimethylformamide (DMF)
-
Appropriate benzyl bromide derivative
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve 2-methylbenzo[d]thiazol-6-ol or -5-ol (3.026 mmol) in DMF (10 mL).
-
Add the corresponding benzyl bromide derivative (4.539 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion, add ethanol and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and allow it to recrystallize to obtain the final product.
Logical Relationship in MAO Inhibition
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its core structure can be readily modified to generate a diverse range of compounds with potent biological activities, including agents for neuroimaging, cancer therapy, and the treatment of neurological disorders. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important heterocyclic scaffold.
References
- 1. Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]
- 5. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Experimental Use of 6-Methoxy-2-methylbenzothiazole as an Aryl Hydrocarbon Hydroxylase (AHH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole is a heterocyclic compound that has been identified as an inhibitor of Aryl Hydrocarbon Hydroxylase (AHH), a group of enzymes primarily mediated by cytochrome P450s (CYPs), particularly CYP1A1 and CYP1A2.[1][2] AHH is a key enzyme system involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) and other environmental pollutants. Inhibition of AHH activity is a significant area of research in toxicology and drug development, as it can modulate the metabolic activation of pro-carcinogens and influence the pharmacokinetics of various drugs. These application notes provide a comprehensive overview of the experimental use of this compound as an AHH inhibitor, including its mechanism of action, protocols for in vitro evaluation, and relevant signaling pathways.
Quantitative Data
| Parameter | Description | Experimental Value | Reference Compound (e.g., α-Naphthoflavone) |
| IC50 (µM) | The concentration of this compound required to inhibit 50% of AHH enzyme activity. | To be determined | Insert value |
| Ki (µM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | To be determined | Insert value |
| Mechanism of Inhibition | The mode by which the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). | To be determined | Insert value |
Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) signaling pathway is central to the induction of AHH activity. Ligands, such as PAHs, bind to the cytosolic AhR complex, leading to its translocation into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their transcription and subsequent increase in AHH activity. This compound is thought to inhibit AHH activity by directly interacting with the CYP enzymes or by interfering with the AhR signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the AHH inhibitory activity of this compound.
In Vitro AHH Inhibition Assay Using Rat Liver Microsomes
This assay measures the direct inhibitory effect of this compound on AHH activity in a subcellular fraction rich in CYP enzymes.
Materials:
-
This compound
-
Rat liver microsomes (from phenobarbital-induced rats for higher activity)
-
Benzo[a]pyrene (B[a]P) as the substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetone
-
Quinine sulfate (for standard curve)
-
NaOH
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone).
-
Prepare a stock solution of B[a]P in acetone.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare a solution of rat liver microsomes in potassium phosphate buffer.
-
-
Assay Reaction:
-
In a reaction tube, add potassium phosphate buffer, the microsomal suspension, and the NADPH regenerating system.
-
Add varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the B[a]P substrate.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding cold acetone.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
-
Fluorometric Detection:
-
To the supernatant, add NaOH to extract the phenolic metabolites of B[a]P.
-
Measure the fluorescence of the alkaline phase using a spectrofluorometer (excitation at ~396 nm, emission at ~522 nm).
-
-
Data Analysis:
-
Generate a standard curve using quinine sulfate.
-
Calculate the AHH activity as pmol of hydroxylated B[a]P formed per mg of microsomal protein per minute.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
-
Cell-Based Reporter Gene Assay for AhR Activation
This assay determines if this compound can inhibit the induction of AhR-mediated gene expression by an AhR agonist.
Materials:
-
Hepa-1c1c7 (mouse hepatoma) or other suitable cell line with a stably transfected XRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound
-
A known AhR agonist (e.g., TCDD or B[a]P).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the reporter cell line under standard conditions.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of the AhR agonist.
-
Include controls for vehicle, agonist alone, and inhibitor alone.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for gene expression (e.g., 4-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay).
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.
-
References
Application Notes and Protocols for Developing Schiff Bases from 6-Methoxy-2-aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from the benzothiazole scaffold are a prominent class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of a 6-methoxy group and a 2-amino linkage on the benzothiazole ring offers a versatile platform for the synthesis of novel derivatives. The resulting imine (-C=N-) linkage in the Schiff base structure is crucial for their biological activities, which include antimicrobial, anticancer, and antioxidant properties.[1] This document provides detailed protocols for the synthesis of Schiff bases from 6-methoxy-2-aminobenzothiazole and various aromatic aldehydes, along with methods for their biological evaluation and insights into their potential mechanisms of action.
Synthesis of Schiff Bases
The synthesis of Schiff bases from 6-methoxy-2-aminobenzothiazole is typically achieved through a condensation reaction with a selected aromatic aldehyde. This reaction is often catalyzed by an acid and proceeds via a nucleophilic addition-elimination mechanism.
General Synthesis Workflow
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol details the synthesis of a representative Schiff base from 6-methoxy-2-aminobenzothiazole and a substituted aromatic aldehyde.
Materials:
-
6-methoxy-2-aminobenzothiazole
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 6-methoxy-2-aminobenzothiazole in 30 mL of absolute ethanol with stirring.
-
To this solution, add 10 mmol of the chosen aromatic aldehyde.
-
Add a few drops (e.g., 0.5 mL) of glacial acetic acid to the reaction mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Data
Schiff bases derived from benzothiazole exhibit a range of biological activities. Below are summary tables of reported antimicrobial and anticancer activities for various benzothiazole Schiff base derivatives.
Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically evaluated by measuring the zone of inhibition against various bacterial and fungal strains or by determining the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff base of 2-amino-4,6-difluorobenzothiazole and 4-chlorobenzaldehyde | S. aureus | - | - | |
| B. subtilis | - | - | ||
| S. marcescens | - | - | ||
| E. coli | - | - | ||
| Thiazole-based Schiff base 11 | E. coli | 14.40 ± 0.04 | - | [2][3] |
| S. aureus | 15.00 ± 0.01 | - | [2][3] | |
| 2-(2′-hydroxy)benzylideneaminonaphthothiazole | S. aureus | Moderate | - | [4] |
| S. epidermidis | Moderate | - | [4] | |
| E. coli | Moderate | - | [4] | |
| P. aeruginosa | Moderate | - | [4] |
Anticancer Activity Data
The anticancer potential of these compounds is often assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |
| (E)-N'-(4-methoxybenzylidene)-6-methoxybenzo[d]thiazol-2-carbohydrazide (SP16) | HeLa | 2.517 | [5] |
| Schiff base containing benzothiazole unit (VS5-e) | MCF-7 | 973 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | SKRB-3 | 0.0012 µM | [6][7] |
| SW620 | 0.0043 µM | [6][7] | |
| A549 | 0.044 µM | [6][7] | |
| HepG2 | 0.048 µM | [6][7] |
Experimental Protocols for Biological Assays
Antimicrobial Activity Assay (Agar Well Diffusion Method)
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a uniform lawn of the test microorganism on the surface of the agar plates.
-
Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.
-
Add a specific concentration of the test compound solution (e.g., 100 µL of a 1 mg/mL solution) into the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways
Benzothiazole Schiff bases have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[8][9] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
Caspase-3 Signaling Pathway
Caspase-3 is a key executioner caspase in the apoptotic pathway.[10][11] Its activation leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.
Caption: Caspase-3 activation and apoptosis pathway.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. ijper.org [ijper.org]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Caspase 3 - Wikipedia [en.wikipedia.org]
Application Note and Protocol for Studying Enzyme Inhibition by 6-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole is a heterocyclic compound belonging to the benzothiazole family, a scaffold known for a wide range of biological activities.[1] This application note provides a detailed protocol for studying the enzyme inhibitory potential of this compound, with a particular focus on its effects on Cytochrome P450 1A1 (CYP1A1), also known as aryl hydrocarbon hydroxylase, and aminopyrine N-demethylase.[2][3] CYP1A1 is a critical enzyme in the metabolism of xenobiotics, including pro-carcinogens, making its inhibition a significant area of research in toxicology and drug development.[2][4] Aminopyrine N-demethylase is another important drug-metabolizing enzyme.[5][6]
This document offers comprehensive experimental protocols for determining the inhibitory potency (IC50) and elucidating the mechanism of action of this compound.
Data Presentation
| Compound | Target Enzyme | Parameter | Value | Inhibition Type |
| This compound | CYP1A1 (Aryl Hydrocarbon Hydroxylase) | IC50 | To be determined | To be determined |
| This compound | Aminopyrine N-demethylase | IC50 | To be determined | To be determined |
| This compound | CYP1A1 (Aryl Hydrocarbon Hydroxylase) | Ki | To be determined | To be determined |
| This compound | Aminopyrine N-demethylase | Ki | To be determined | To be determined |
| 6-n-propoxy-2-aminobenzothiazole | Aminopyrine N-demethylase | Ki | 60 µM | Competitive[5] |
Note: The value for 6-n-propoxy-2-aminobenzothiazole is for a structurally related compound and is provided for context only.
Experimental Protocols
Protocol 1: CYP1A1 (Aryl Hydrocarbon Hydroxylase) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibition of CYP1A1 activity by this compound using the substrate 7-ethoxyresorufin, which is O-deethylated by CYP1A1 to the highly fluorescent product resorufin.
Materials:
-
Recombinant human CYP1A1 enzyme
-
This compound
-
7-Ethoxyresorufin (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~585 nm)
-
Positive control inhibitor (e.g., α-naphthoflavone)
-
DMSO (for dissolving compounds)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO.
-
Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer.
-
Recombinant CYP1A1 enzyme.
-
Varying concentrations of this compound (or vehicle for control).
-
Positive control inhibitor in separate wells.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 7-ethoxyresorufin to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Aminopyrine N-demethylase Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibition of aminopyrine N-demethylase. The assay quantifies the formaldehyde produced from the N-demethylation of aminopyrine.[6]
Materials:
-
Rat liver microsomes (as a source of aminopyrine N-demethylase)
-
This compound
-
Aminopyrine (substrate)
-
NADPH
-
Nash reagent (containing ammonium acetate, acetylacetone, and acetic acid)
-
Trichloroacetic acid (TCA)
-
Potassium phosphate buffer (pH 7.4)
-
96-well clear microplates
-
Spectrophotometer or microplate reader (412 nm)
-
Positive control inhibitor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of aminopyrine in water.
-
Prepare the Nash reagent.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine:
-
Potassium phosphate buffer.
-
Rat liver microsomes.
-
Varying concentrations of this compound (or vehicle for control).
-
Aminopyrine solution.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add NADPH to each tube to start the reaction.
-
Incubate at 37°C for a specific time (e.g., 15 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding cold TCA.
-
Centrifuge the tubes to pellet the protein.
-
-
Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add Nash reagent to each well and incubate at 60°C for 30 minutes to allow color development.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of formaldehyde.
-
Calculate the amount of formaldehyde produced in each reaction.
-
Determine the IC50 value as described in Protocol 1.
-
Visualizations
References
- 1. Inhibition of benzo[a]pyrene-activating enzymes and DNA binding in human bronchial epithelial BEAS-2B cells by methoxylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - CYP1A1 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 6-Methoxy-2-methylbenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro bioactivity of 6-Methoxy-2-methylbenzothiazole. While direct quantitative bioactivity data for this specific compound is limited in publicly available literature, this guide synthesizes information on the broader benzothiazole class of compounds, which exhibit a range of activities including enzyme inhibition, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The provided protocols are established methods for evaluating these potential bioactivities.
Enzyme Inhibition Assays
This compound has been identified as an inhibitor of hepatic microsomal enzymes, specifically aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM)[1][2]. These enzymes are involved in the metabolism of xenobiotics and endogenous compounds.
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
This assay measures the inhibition of AHH, a cytochrome P450-dependent enzyme.
Experimental Protocol:
-
Microsome Preparation: Prepare hepatic microsomes from untreated rats or other appropriate models.
-
Reaction Mixture: In a final volume of 1 mL, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Microsomal protein (typically 0.1-0.5 mg)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not exceed 0.5%)
-
Benzo[a]pyrene (substrate)
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C before adding the substrate. Incubate for a further 10-30 minutes at 37°C.
-
Termination: Stop the reaction by adding a mixture of acetone and hexane.
-
Extraction: Extract the hydroxylated benzo[a]pyrene metabolites into the hexane phase.
-
Quantification: Measure the fluorescence of the phenolic metabolites in the hexane layer using a spectrofluorometer (excitation at ~396 nm, emission at ~522 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce AHH activity by 50%.
Aminopyrine N-demethylase (ADPM) Inhibition Assay
This assay quantifies the N-demethylase activity by measuring the formation of formaldehyde from the substrate aminopyrine[1].
Experimental Protocol:
-
Microsome Preparation: As described for the AHH assay.
-
Reaction Mixture: In a final volume of 1 mL, combine:
-
Phosphate buffer (pH 7.4)
-
NADPH generating system
-
Microsomal protein
-
Varying concentrations of this compound
-
Aminopyrine (substrate)
-
-
Incubation: Pre-incubate the mixture for 5 minutes at 37°C before adding the substrate. Incubate for 10-30 minutes at 37°C.
-
Termination: Stop the reaction by adding a solution of trichloroacetic acid.
-
Formaldehyde Quantification: Centrifuge to pellet the protein. To the supernatant, add Nash reagent (ammonium acetate, acetylacetone, and acetic acid) and incubate at 60°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at 412 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for this compound.
Data Presentation: Enzyme Inhibition
| Assay | Target Enzyme | Substrate | Measured Product | Endpoint |
| AHH Inhibition | Aryl Hydrocarbon Hydroxylase | Benzo[a]pyrene | Hydroxylated metabolites | IC50 (µM) |
| ADPM Inhibition | Aminopyrine N-demethylase | Aminopyrine | Formaldehyde | IC50 (µM) |
Anticancer Activity Assays
Benzothiazole derivatives, including those with a 6-methoxy substitution, have demonstrated potent antiproliferative effects against various cancer cell lines[3][4][5]. The MTT assay is a standard colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Data Presentation: Anticancer Activity (Illustrative for Benzothiazole Derivatives)
| Cell Line | Cancer Type | IC50 (µM) of a 6-methoxy benzothiazole derivative | Reference |
| HeLa | Cervical Cancer | 0.5 ± 0.02 | [5] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.6 | [3] |
| NCI-H460 | Non-small cell lung cancer | 0.9 | [3] |
Note: The above data is for illustrative purposes for related compounds and not for this compound itself.
References
- 1. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Monoamine Oxidase Inhibitors Using 6-Methoxy-2-methylbenzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological disorders. Selective inhibitors of MAO-A are effective in treating depression, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[1] The benzothiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective MAO inhibitors.[1][2][3] This document provides detailed protocols and application notes on the utilization of 6-methoxy-2-methylbenzothiazole derivatives in the synthesis of novel MAO inhibitors.
Synthesis of Benzothiazole-Based MAO Inhibitors
The synthesis of MAO inhibitors from this compound derivatives typically involves multi-step reactions to introduce various functional groups and linkers, often culminating in a series of novel compounds for biological evaluation. A common strategy involves the modification of the 2-position of the benzothiazole core and the introduction of a substituted aromatic or heteroaromatic ring system via a linker.[2]
General Synthetic Scheme
A representative synthetic pathway starting from a precursor to a this compound derivative is outlined below. The synthesis of 2-methylbenzo[d]thiazole derivatives often starts from commercially available 2-methylbenzo[d]thiazol-6-ol or 2-methylbenzo[d]thiazol-5-ol.[3] The methoxy group can be introduced via Williamson ether synthesis if starting from the hydroxyl analogue. The subsequent steps involve the introduction of a linker and coupling with various aromatic aldehydes or ketones to yield the final hydrazone derivatives.
Caption: Synthetic workflow for benzothiazole-based MAO inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole-Hydrazone Derivatives
This protocol is adapted from the synthesis of novel benzothiazole-hydrazone derivatives as human MAO-B inhibitors.[2]
Step 1: Synthesis of O-Ethyl S-(5-Methoxybenzothiazol-2-yl) Carbonothioate (1)
-
To a solution of 2-mercapto-5-methoxybenzothiazole in an appropriate solvent, add a base (e.g., triethylamine).
-
Slowly add ethyl chloroformate at a controlled temperature.
-
Stir the reaction mixture at room temperature for a specified time until completion (monitored by TLC).
-
Work up the reaction mixture by extraction and purify the product by recrystallization or column chromatography.
Step 2: Synthesis of S-(5-Methoxybenzothiazol-2-yl) Hydrazinecarbothioate (2)
-
Dissolve compound (1) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Filter and wash the precipitate to obtain the desired hydrazine intermediate.
Step 3: General Procedure for the Synthesis of Target Compounds (3a-3j)
-
Dissolve the hydrazine intermediate (2) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acetic acid.
-
Add the appropriate substituted aromatic or heteroaromatic aldehyde or ketone to the mixture.
-
Reflux the reaction for a designated period.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
-
Characterize the final compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[1][2]
Quantitative Data: Inhibitory Activity
The synthesized benzothiazole derivatives have been evaluated for their inhibitory activity against both MAO-A and MAO-B isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Series 1: Benzothiazole-hydrazones | [2] | |||
| 3e | >10 | 0.060 | >166 | [2] |
| Moclobemide (Standard) | 0.205 | - | - | [2] |
| Selegiline (Standard) | - | 0.025 | - | [2] |
| Series 2: 2-methylbenzo[d]thiazole derivatives | [3] | |||
| 4d | 0.218 | 0.0046 | 47.4 | [3] |
| 5c | >100 | 0.0056 | >17857 | [3] |
| 5d | >100 | 0.0052 | >19230 | [3] |
| 5e | 0.132 | 0.0054 | 24.4 | [3] |
| Series 3: 2-Amino-6-nitrobenzothiazole-derived hydrazones | [4] | |||
| 6 | 0.42 | - | - | [4] |
| 31 | >100 | 0.0018 | >55555 | [4] |
Mechanism of Action and Signaling Pathway
MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-B, in particular, prevents the breakdown of dopamine, thereby increasing its levels in the brain. This is a key therapeutic strategy for Parkinson's disease, which is characterized by the loss of dopaminergic neurons.[1] Many of the synthesized benzothiazole derivatives exhibit a competitive and reversible mode of inhibition.[5][6]
Caption: Inhibition of MAO-B by benzothiazole derivatives.
In Vitro MAO Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric method.[2][7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate and the Amplex® Red/HRP working solution to each well.
-
Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em).[8]
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Derivatives of this compound represent a versatile and potent class of monoamine oxidase inhibitors. The synthetic protocols provided herein offer a clear pathway to generate a library of novel compounds for further investigation. The quantitative data from biological assays consistently demonstrate that these molecules can be highly potent and selective inhibitors of MAO-B, making them promising candidates for the development of new therapies for neurodegenerative diseases. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize their therapeutic potential.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-2-methylbenzothiazole
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylbenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-amino-6-methoxybenzothiazole, which is used to prepare 2-amino-5-methoxyphenylthiol, and 1,4-benzoquinone.[1][2][3] The choice of starting material will influence the overall synthetic strategy.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary depending on the synthetic route and optimization of reaction conditions. A reported synthesis using 2-amino-5-methoxyphenylthiol and acetyl chloride gives a yield of 66%.[1] Other related benzothiazole syntheses report yields ranging from 64-95%, which can be achieved with optimized protocols.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction.[4] By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product.
Q4: What are the common methods for purifying the final product?
A4: After the reaction is complete, the crude product is typically isolated through filtration or extraction.[4] Common purification techniques include recrystallization from a suitable solvent, such as ethanol, or column chromatography for further purification if needed.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Impure starting materials or reagents.[4] - Formation of side products. | - Monitor the reaction by TLC to ensure completion.[4] - Optimize the reaction temperature and time.[4] - Use fresh, high-purity starting materials and reagents.[4] - Carefully control the addition of reagents to minimize side reactions. |
| Formation of Side Products | - Over-oxidation of the product. - Incomplete cyclization.[4] - Polymerization of starting materials.[4] | - Carefully control the amount of oxidizing agent used.[4] - Ensure the catalyst is appropriate for promoting the cyclization step.[4] - Optimize the reaction concentration to minimize polymerization.[4] |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Impurities lowering the melting point.[4] | - Ensure all solvent is removed under vacuum.[4] - Purify the product further by column chromatography or recrystallization from a different solvent system.[4] |
| Inconsistent Results Between Batches | - Variation in reagent quality. - Inconsistent reaction setup or conditions.[4] | - Use reagents from the same batch or ensure consistent quality. - Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Protocol 1: Synthesis from 2-Amino-5-methoxyphenylthiol[1]
This protocol involves the cyclization of 2-amino-5-methoxyphenylthiol with acetyl chloride.
Step 1: Synthesis of 2-Amino-5-methoxyphenylthiol (Compound 10)
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the reaction solution to 6 with concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.
Step 2: Synthesis of this compound (Compound 12)
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction system to 80°C and maintain overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound as a yellow oily substance.
| Parameter | Value |
| Yield of 2-Amino-5-methoxyphenylthiol | 93% |
| Yield of this compound | 66% |
| Reaction Time (Step 2) | Overnight |
| Reaction Temperature (Step 2) | 80°C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2-Amino-6-methoxybenzothiazole.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Synthesis of 6-Methoxy-2-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Methoxy-2-methylbenzothiazole. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Solutions |
| Low or No Product Yield | Poor Quality of Starting Materials: 2-Amino-5-methoxyphenylthiol is susceptible to oxidation, forming a disulfide dimer that will not react.[1] | - Use freshly prepared or purified 2-amino-5-methoxyphenylthiol.- Handle the aminothiophenol under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1] |
| Inefficient Cyclization: The reaction between the aminothiophenol and the acetylating agent may be incomplete. | - Optimize the reaction temperature. While the reaction with acetyl chloride is often heated (e.g., 80°C), other benzothiazole syntheses are performed at room temperature.[2] - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). | |
| Suboptimal pH: The pH of the reaction mixture during workup can affect product isolation. | - Carefully adjust the pH to 8 with a saturated sodium bicarbonate solution after the reaction to ensure the product is in its free base form for extraction.[2] | |
| Significant Byproduct Formation | Side Reactions of Acetyl Chloride: Acetyl chloride is highly reactive and can lead to unwanted side reactions if not added correctly. | - Add the acetyl chloride dropwise to the solution of 2-amino-5-methoxyphenylthiol to control the reaction rate and minimize side product formation.[2] |
| Formation of Di-acetylated Product: The amino group of the starting material or product could be acylated twice. | - Use a controlled amount of acetyl chloride (a slight excess, e.g., 1.1 equivalents). | |
| Difficulty in Product Purification | Oily Product: The final product is obtained as an oil instead of a solid, making it difficult to handle and purify.[3] | - Ensure all solvent has been removed under vacuum. - If the product is an oil due to impurities, consider purification by column chromatography. |
| Product Remains in Solution: The product is soluble in the workup solvent, leading to poor recovery. | - If the product is soluble in the aqueous layer during workup, perform multiple extractions with a suitable organic solvent like dichloromethane.[2] - Concentrate the reaction mixture and try to precipitate the product by adding a non-solvent like cold water or hexane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the cyclization of 2-amino-5-methoxyphenylthiol with acetyl chloride.[2] This reaction proceeds by acylation of the amino group, followed by intramolecular cyclization to form the benzothiazole ring.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary depending on the specific conditions, but a reported yield for the reaction of 2-amino-5-methoxyphenylthiol with acetyl chloride in toluene at 80°C is 66%.[2] Optimization of reaction conditions can potentially lead to higher yields, with some benzothiazole syntheses reporting yields in the 80-95% range.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the best methods for purifying the final product?
A4: After aqueous workup and extraction, the crude product can often be purified by removing the solvent under reduced pressure.[2] If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.[1][3]
Q5: Can I use acetic anhydride instead of acetyl chloride?
A5: Yes, acetic anhydride can be used as an alternative acetylating agent. A patented method describes the reaction of a 2-aminothiophenol derivative with acetic anhydride in glacial acetic acid at elevated temperatures (110-150°C), reporting high efficiency.[4]
Q6: Are there greener synthesis alternatives, such as microwave-assisted methods?
A6: Microwave-assisted synthesis has been shown to be effective for the synthesis of 2-aryl benzothiazoles, often leading to shorter reaction times and improved yields.[5] While a specific protocol for this compound is not detailed in the provided results, this technique could likely be adapted for its synthesis.
Comparative Data on Synthesis Conditions
The following table summarizes different conditions for the synthesis of 2-methylbenzothiazole derivatives to illustrate the impact of various parameters on the reaction outcome.
| Starting Materials | Reagents & Solvent | Temperature | Time | Yield | Reference |
| 2-Amino-5-methoxyphenylthiol, Acetyl chloride | Toluene | 80°C | Overnight | 66% | [2] |
| 2-Aminothiophenol halide, Acetic anhydride | Glacial Acetic Acid | 110-150°C | 0.5-2.0 hours | High Efficiency (not quantified) | [4] |
| 2-Aminothiophenol, Aromatic Aldehyde | H₂O₂/HCl, Ethanol | Room Temp. | 45-60 min | 85-94% | [6] |
| 2-Aminothiophenol, Aromatic Aldehyde | Microwave Irradiation | - | 8-10 min | Good Yields | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-methoxyphenylthiol and Acetyl Chloride[2]
Materials:
-
2-Amino-5-methoxyphenylthiol
-
Acetyl chloride
-
Toluene
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise to the solution over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with a saturated saline solution, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound (0.23g, 66% yield) as a yellow oily substance.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 6-Methoxy-2-methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Methoxy-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized from 2-amino-5-methoxyphenylthiol and acetyl chloride?
A1: Common impurities may include unreacted starting materials such as 2-amino-5-methoxyphenylthiol, residual solvents like toluene, and byproducts from the reaction of acetyl chloride with any moisture present.
Q2: My purified this compound is a yellow oil. Is this expected?
A2: Yes, this compound is typically a yellow oily substance or liquid at room temperature.[1]
Q3: Which purification technique is most suitable for crude this compound?
A3: As this compound is a relatively high-boiling liquid, vacuum distillation and column chromatography are generally the most effective purification methods. The choice between them depends on the nature of the impurities.
Q4: Can I use recrystallization to purify this compound?
A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, if you are working with a solid derivative of this compound, recrystallization could be a viable option.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the purity of fractions. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from impurities on a TLC plate, with visualization under UV light.
Troubleshooting Guides
Problem 1: Low Purity After Initial Work-up
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC to ensure completion before work-up. |
| Inefficient liquid-liquid extraction. | Ensure thorough mixing during extraction and allow for complete phase separation. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Presence of acidic or basic impurities. | Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.[1] |
Problem 2: Difficulty in Separating Impurities by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Optimize the mobile phase polarity using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Column overloading. | Use an appropriate amount of crude material for the column size. As a general rule, the ratio of silica gel to crude product should be at least 30:1. |
| Co-eluting impurities. | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC could also be an option for difficult separations.[2] |
Problem 3: Product Decomposition During Distillation
| Possible Cause | Suggested Solution |
| High distillation temperature. | This compound has a high boiling point (284 °C).[3] To avoid decomposition, perform the distillation under reduced pressure (vacuum distillation). |
| Presence of non-volatile, heat-sensitive impurities. | Purify the crude product by column chromatography to remove non-volatile impurities before attempting distillation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 4:1 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation apparatus with a vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Receiving flask
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Sample Charging: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 284 °C.
-
Purity Confirmation: Confirm the purity of the collected fraction using an appropriate analytical technique such as GC-MS or NMR.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NOS | [4] |
| Molecular Weight | 179.24 g/mol | [4] |
| Appearance | Yellow oily substance/liquid | [1] |
| Density | 1.204 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.612 | [5] |
| Boiling Point | 284 °C | [3] |
| Solubility | Insoluble in water | [6] |
Visualizations
Caption: General purification workflow for crude this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. 6-甲氧基-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Methoxy-2-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methoxy-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process starting from 2-amino-6-methoxybenzothiazole. The first step is the hydrolysis of the starting material to form 2-amino-5-methoxyphenylthiol. This intermediate is then cyclized with acetyl chloride to yield the final product, this compound.[1]
Q2: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For the synthesis of this compound and related compounds, a common mobile phase for TLC consists of a mixture of n-hexane and ethyl acetate (e.g., 3:2 ratio).[4]
Q3: What are the typical yields for this synthesis?
Yields can vary significantly depending on the specific reaction conditions. For the two-step synthesis from 2-amino-6-methoxybenzothiazole, the hydrolysis step to 2-amino-5-methoxyphenylthiol can achieve a yield of up to 93%. The subsequent cyclization to this compound has been reported with a yield of 66%.[1] Optimization of reaction parameters is crucial for maximizing the overall yield.
Q4: What are the common methods for purifying the final product?
Following the reaction, the crude product is typically isolated through an aqueous workup and extraction. Common purification techniques for this compound and similar compounds include:
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.[2] Suitable solvents need to be determined empirically, but ethanol is often a good starting point for related compounds.
-
Column Chromatography: This technique is useful for separating the desired product from impurities, especially if the product is an oil or if recrystallization is ineffective.[2] A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Hydrolysis Step | Incomplete reaction. | - Ensure the concentration of the potassium hydroxide solution is correct (e.g., 5N).- Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.[1] |
| Degradation of the starting material or product. | - Maintain a consistent reflux temperature.- Work up the reaction mixture promptly after completion. | |
| Low Yield in Cyclization Step | Incomplete reaction. | - Ensure the acetyl chloride is fresh and added dropwise to control the reaction rate.- Optimize the reaction temperature. Heating overnight at 80°C has been reported to be effective.[1]- Consider using a different solvent. Toluene is a common choice.[1] |
| Side reactions of the aminothiophenol intermediate. | - The 2-amino-5-methoxyphenylthiol intermediate can be sensitive to air oxidation. It is often recommended to use it immediately in the next step without prolonged storage. | |
| Formation of byproducts. | - N-acetylation of the starting aminothiophenol without subsequent cyclization can be a competing reaction. Careful control of reaction conditions can minimize this. | |
| Formation of Multiple Side Products | Impure starting materials. | - Ensure the purity of 2-amino-6-methoxybenzothiazole and acetyl chloride before starting the reaction. |
| Oxidation of the thiophenol intermediate. | - Perform the cyclization step under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol group to a disulfide. | |
| Incorrect reaction temperature. | - Both excessively high and low temperatures can lead to the formation of side products. Experiment with a range of temperatures to find the optimal condition. | |
| Difficulty in Product Isolation | Product is an oil. | - If the product is an oil, purification by column chromatography is recommended over recrystallization.[2] |
| Emulsion formation during workup. | - Add a saturated brine solution during the extraction to help break up emulsions.- Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Synthesis of 2-amino-5-methoxyphenylthiol
-
Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in a 5N potassium hydroxide solution (30ml).
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Adjust the pH of the solution to 6 with concentrated HCl.
-
Collect the resulting solid by filtration and dry to obtain 2-amino-5-methoxyphenylthiol.[1]
Synthesis of this compound
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Cool the reaction to room temperature and dilute with dichloromethane (20ml).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain this compound as a yellow oily substance.[1]
Data Presentation
Table 1: Summary of a Reported Synthetic Protocol for this compound
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1. Hydrolysis | 2-amino-6-methoxybenzothiazole | 5N KOH, conc. HCl | Water | Reflux | 24 h | 93% | [1] |
| 2. Cyclization | 2-amino-5-methoxyphenylthiol | Acetyl chloride | Toluene | 80°C | Overnight | 66% | [1] |
Visualizations
References
avoiding byproduct formation in 6-Methoxy-2-methylbenzothiazole reactions
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind the troubleshooting steps, ensuring the integrity and success of your experiments.
Introduction to the Synthesis
The primary route to this compound involves the cyclization of 2-amino-5-methoxythiophenol with an acetylating agent, typically acetyl chloride or acetic anhydride. While seemingly straightforward, this reaction is susceptible to the formation of several byproducts that can complicate purification and reduce yields. This guide will address the most common issues encountered during this synthesis.
Core Reaction Pathway
The desired reaction proceeds via a two-step mechanism: initial N-acylation of the more nucleophilic amino group of 2-amino-5-methoxythiophenol, followed by an acid-catalyzed intramolecular cyclization with the elimination of water to form the benzothiazole ring.
Caption: Desired reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis and purification of this compound.
FAQ 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate that are difficult to separate. What are the likely byproducts?
Low yields and complex reaction mixtures are often due to the formation of three primary byproducts: the disulfide dimer of the starting material, the N,S-diacetylated compound, and the uncyclized N-acetyl intermediate.
1.1. Disulfide Dimer Formation:
-
The Problem: The starting material, 2-amino-5-methoxythiophenol, is highly susceptible to oxidation, especially in the presence of air.[1] This leads to the formation of bis(2-amino-5-methoxyphenyl) disulfide, a dimeric impurity that will not participate in the cyclization reaction.
-
Mechanism: The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-).
Caption: Oxidative dimerization of the starting material.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed prior to use.
-
Fresh Starting Material: Use fresh or properly stored 2-amino-5-methoxythiophenol. If the purity is questionable, it can be purified by distillation under reduced pressure immediately before use.
-
1.2. N,S-Diacylation:
-
The Problem: While the amino group is more nucleophilic, under certain conditions, the thiol group can also be acylated, leading to the formation of an N,S-diacetylated byproduct. This byproduct will not cyclize to the desired product.
-
Mechanism: Competitive acylation at both the nitrogen and sulfur atoms.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acetylating agent. A large excess can promote diacylation.
-
Temperature Control: Add the acetylating agent at a low temperature (e.g., 0-5 °C) to favor the more kinetically controlled N-acylation.
-
Slow Addition: Add the acetylating agent dropwise to the solution of the aminothiophenol to maintain a low instantaneous concentration of the acylating agent.
-
1.3. Incomplete Cyclization:
-
The Problem: The N-acetylated intermediate may not fully cyclize to the final product. This can be due to insufficient acid catalysis or low reaction temperatures.
-
Troubleshooting & Prevention:
-
Acid Catalyst: Ensure the presence of a suitable acid catalyst. If using acetyl chloride, the in-situ generated HCl is often sufficient. If using acetic anhydride, a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid) may be beneficial.
-
Reaction Temperature and Time: After the initial acylation, heating the reaction mixture (e.g., to 80°C in toluene) is often necessary to drive the cyclization to completion. Monitor the reaction by TLC until the intermediate is consumed.
-
| Byproduct | Structure | Mitigation Strategy |
| Disulfide Dimer | bis(2-amino-5-methoxyphenyl) disulfide | Inert atmosphere, degassed solvents, fresh starting material |
| N,S-Diacetylated | S-(2-acetamido-4-methoxyphenyl) ethanethioate | Controlled stoichiometry, low temperature addition of acylating agent |
| N-acetyl Intermediate | N-(2-mercapto-4-methoxyphenyl)acetamide | Acid catalyst, increased temperature/reaction time post-acylation |
FAQ 2: I have isolated a significant amount of a high-melting point solid that is insoluble in my desired product's recrystallization solvent. What is it likely to be?
This is a common observation and is highly indicative of the presence of the bis(2-amino-5-methoxyphenyl) disulfide byproduct. Due to its symmetrical structure and potential for intermolecular hydrogen bonding, it often has a higher melting point and lower solubility in common organic solvents compared to the desired product.
-
Confirmation: The identity of this byproduct can be confirmed by mass spectrometry, which would show a molecular ion peak corresponding to the dimer, and by ¹H NMR, where the absence of the thiol proton and the presence of the aromatic and amine protons would be characteristic.
-
Prevention: As detailed in FAQ 1.1, the most effective way to prevent the formation of this byproduct is to rigorously exclude oxygen from the reaction.
FAQ 3: My final product seems pure by ¹H NMR, but the yield is still lower than expected. Could some of the product be lost during workup?
Yes, product loss during workup is a possibility, especially if the pH is not carefully controlled.
-
The Problem: The benzothiazole nitrogen is basic and can be protonated in acidic conditions. While this is necessary for the cyclization step, if the reaction mixture is not properly neutralized before extraction, the protonated product may remain in the aqueous layer, leading to reduced yields.
-
Troubleshooting & Prevention:
-
Neutralization: Before extraction with an organic solvent, carefully neutralize the reaction mixture with a base such as a saturated sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract with a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water and inorganic salts.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-amino-5-methoxythiophenol (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane.
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Then, heat the mixture to 80 °C and monitor the reaction progress by TLC until the N-acetyl intermediate is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Optimized experimental workflow for minimizing byproducts.
References
stability issues of 6-Methoxy-2-methylbenzothiazole in solution
This technical support center provides guidance on the stability of 6-Methoxy-2-methylbenzothiazole in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[1][2] However, its stability in solution can be influenced by solvent, pH, light, and temperature.
Q2: What solvents are recommended for dissolving this compound?
A2: The compound is reported to be insoluble in water.[1][2] Common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be suitable for creating solutions.[3] The choice of solvent may impact the stability, and it is advisable to prepare fresh solutions or conduct a preliminary stability assessment in the desired solvent.
Q3: How does pH affect the stability of this compound in solution?
A3: While specific data for this compound is unavailable, benzothiazole derivatives can be susceptible to hydrolysis under acidic or basic conditions.[4][5][6] It is recommended to buffer solutions to a neutral pH if they are to be stored for extended periods. For reactions requiring acidic or basic conditions, it is best to use the solution promptly and monitor for any degradation.
Q4: Is this compound sensitive to light?
A4: Benzothiazole and its derivatives have been shown to undergo photodegradation upon exposure to UV light.[7][8] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or prolonged experiments.
Q5: What are the potential degradation products of this compound?
A5: Specific degradation products for this compound have not been documented in the available literature. However, based on the degradation pathways of other benzothiazole derivatives, potential degradation products could arise from hydroxylation of the benzene ring, cleavage of the thiazole ring, or modifications to the methoxy and methyl groups.[1][9][10][11] O-demethylation is a common degradation pathway for methoxylated aromatic compounds.[12]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. 2. Optimize storage conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. 3. Check solvent compatibility: Ensure the chosen solvent does not promote degradation. Consider using a less reactive solvent if possible. 4. Control pH: If applicable, buffer the solution to a neutral pH. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Conduct a forced degradation study: Expose the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying the unknown peaks. 2. Use a stability-indicating analytical method: Develop or use an HPLC method that can separate the parent compound from its potential degradation products.[13][14] 3. Characterize degradation products: If necessary, use techniques like LC-MS or NMR to identify the structure of the degradation products. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify solubility: Confirm the solubility of the compound in the chosen solvent at the desired concentration. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm) after dissolution to remove any undissolved particles. 3. Consider a co-solvent system: If solubility is an issue, a mixture of solvents might improve it. |
Predicted Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions, based on the behavior of structurally related compounds. This information should be used as a general guideline, and specific stability testing is recommended for quantitative data.
| Condition | Solvent | Expected Stability | Recommendations |
| Recommended Storage | Solid | Good | Store in a cool, dry, dark place in a tightly sealed container. |
| Ambient Temperature | Common Organic Solvents (DMSO, Methanol, Ethanol) | Moderate | Prepare fresh solutions for daily use. For short-term storage (up to a few days), keep refrigerated and protected from light. |
| Elevated Temperature (>40°C) | Common Organic Solvents | Poor | Avoid prolonged exposure to high temperatures. Thermal degradation is possible.[15][16] |
| Acidic Conditions (pH < 4) | Aqueous/Organic Mixtures | Poor to Moderate | Use freshly prepared solutions. Monitor for hydrolysis.[5] |
| Neutral Conditions (pH 6-8) | Aqueous/Organic Mixtures | Good | Buffer the solution if long-term stability is required. |
| Basic Conditions (pH > 9) | Aqueous/Organic Mixtures | Poor to Moderate | Use freshly prepared solutions. Monitor for hydrolysis.[4] |
| Exposure to UV Light | Common Organic Solvents | Poor | Protect solutions from light at all times using amber vials or foil wrapping.[7][8] |
| Presence of Oxidizing Agents | Common Organic Solvents | Poor | Avoid contact with strong oxidizing agents.[1][2] |
Experimental Protocols
Protocol for a General Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under various stress conditions.
1. Materials and Equipment:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, methanol, ethanol)
-
HPLC system with UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
pH meter and buffers (if applicable)
-
Temperature-controlled oven
-
UV light source
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Experimental Setup for Stability Testing:
-
Control Sample: Store a portion of the stock solution under ideal conditions (e.g., refrigerated at 2-8°C and protected from light).
-
Thermal Stability: Place a portion of the stock solution in a temperature-controlled oven at a selected temperature (e.g., 40°C or 60°C).
-
Photostability: Expose a portion of the stock solution in a clear vial to a UV light source. Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
Acid/Base Hydrolysis (if applicable): Prepare solutions of the compound in acidic and basic media (e.g., 0.1 M HCl and 0.1 M NaOH). Neutralize the samples before HPLC analysis.
4. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each experimental and control sample.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A general starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution.[17]
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
Calculate the percentage of each degradation product relative to the initial total peak area.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel methoxydotrophic metabolism discovered in the hyperthermophilic archaeon Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Methoxy-2-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Methoxy-2-methylbenzothiazole.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | • Inactive catalyst or reagents.• Incorrect reaction temperature.• Insufficient reaction time.• Presence of impurities in starting materials. | • Use fresh, high-purity starting materials and reagents.• Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[1]• Monitor the reaction by TLC or HPLC to determine the optimal reaction time.• Ensure starting materials are pure and dry. |
| Formation of Side Products | • Over-oxidation of the product.• Incomplete cyclization.• Polymerization of starting materials. | • Carefully control the amount of oxidizing agent used.• Ensure the catalyst is appropriate for promoting the cyclization step.• Optimize the reaction concentration to minimize polymerization. |
| Difficulty in Product Isolation | • Product is soluble in the reaction solvent.• Formation of an emulsion during workup. | • If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.[1]• To break emulsions, add a saturated brine solution during the extraction process. |
| Product is an Oil Instead of a Solid | • Presence of residual solvent.• Impurities lowering the melting point. | • Ensure all solvent is removed under vacuum.• Purify the product further by column chromatography or recrystallization from a different solvent system. |
| Inconsistent Results on Scale-Up | • Poor heat transfer leading to localized overheating.• Inefficient mixing causing localized high concentrations of reactants. | • Ensure adequate reactor cooling and monitor the internal temperature.• Use appropriate stirring rates and impeller design for the reactor size.[2] |
| Colored Impurities in Final Product | • Air oxidation of starting materials or product.• Residual reactants or byproducts. | • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Quench the reaction properly to remove unreacted reagents.• Purify the crude product by recrystallization or column chromatography.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound involve the cyclization of a substituted aminothiophenol. Two primary routes are:
-
From 2-amino-5-methoxyphenylthiol and Acetyl Chloride: This method involves the acylation of 2-amino-5-methoxyphenylthiol with acetyl chloride, followed by cyclization to form the benzothiazole ring.[4]
-
Condensation of 2-amino-6-methoxythiophenol with Acetic Acid: This is a direct condensation reaction where the aminothiophenol reacts with acetic acid to form the 2-methylbenzothiazole core.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis of this compound, several parameters are critical to monitor and control:
-
Temperature: Exothermic reactions can lead to temperature spikes in large reactors, causing side product formation. Adequate cooling and temperature monitoring are essential.[3]
-
Mixing: Inefficient mixing can lead to localized concentrations of reactants, resulting in incomplete reactions and byproduct formation. The appropriate stirrer design and speed are crucial for maintaining a homogeneous reaction mixture.[2]
-
Rate of Reagent Addition: The rate of addition of reagents, especially strong acids or oxidizing agents, should be carefully controlled to manage the reaction exotherm and minimize side reactions.[3]
-
Purity of Starting Materials: The purity of the starting materials is critical for achieving high yields and minimizing the formation of impurities that can be difficult to remove at a large scale.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can observe the consumption of reactants and the formation of the product.[1]
Q4: What are the recommended methods for purification of this compound at a large scale?
A4: While column chromatography is common in the lab, it is often not feasible for large-scale production. The preferred methods for purifying this compound at scale are:
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Q5: What are the main safety concerns when handling the reagents for this synthesis?
A5: The synthesis of this compound may involve hazardous materials. It is important to consult the Safety Data Sheet (SDS) for each reagent. Common hazards include:
-
Corrosive Reagents: Strong acids and bases are often used and require careful handling.
-
Flammable Solvents: Many organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Toxic and Irritating Chemicals: Some of the starting materials and intermediates can be toxic or irritating. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should always be worn.[5]
Experimental Protocols
Protocol 1: Synthesis from 2-amino-5-methoxyphenylthiol and Acetyl Chloride[4]
-
Dissolution: Dissolve 2-amino-5-methoxyphenylthiol in a suitable solvent such as toluene in a reaction vessel.
-
Acylation: Add acetyl chloride dropwise to the solution while maintaining the temperature at a controlled level, typically with cooling.
-
Cyclization: Heat the reaction mixture to promote the cyclization to this compound. The reaction progress should be monitored by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or distillation.
Protocol 2: Condensation of 2-amino-6-methoxythiophenol with Acetic Acid
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, mix 2-amino-6-methoxythiophenol with glacial acetic acid.
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture and pour it into ice-cold water. The product may precipitate as a solid.
-
Neutralization and Filtration: Neutralize the mixture with a base such as sodium bicarbonate. Collect the precipitated solid by filtration and wash it with water.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From 2-amino-5-methoxyphenylthiol | Route 2: From 2-amino-6-methoxythiophenol |
| Starting Materials | 2-amino-5-methoxyphenylthiol, Acetyl Chloride | 2-amino-6-methoxythiophenol, Acetic Acid |
| Key Reagents | Toluene (solvent), Sodium Bicarbonate | Glacial Acetic Acid, Sodium Bicarbonate |
| Reaction Conditions | Dropwise addition of acetyl chloride, followed by heating | Refluxing in acetic acid |
| Reported Yield | ~66% (lab scale)[4] | Typically high, but specific data for this derivative is not readily available in the provided results. |
| Advantages | Milder conditions for the initial acylation step. | One-pot reaction, simpler procedure. |
| Disadvantages | Two-step process (acylation and cyclization). | May require higher temperatures for cyclization. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways for this compound.
References
refining analytical methods for detecting 6-Methoxy-2-methylbenzothiazole impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for detecting impurities in 6-Methoxy-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting impurities in this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is well-suited for a wide range of organic impurities, while GC-MS is highly sensitive for volatile and semi-volatile impurities, including potential genotoxic ones.[2] For structural confirmation and identification of unknown impurities, coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is standard practice.[3]
Q2: What types of impurities can be expected in a this compound sample?
A2: Impurities can generally be categorized into three groups:
-
Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, or degradation products.[4] For benzothiazole derivatives, these might include uncyclized intermediates or products from side reactions.
-
Inorganic Impurities: These could be reagents, ligands, and catalysts used during synthesis.
-
Residual Solvents: These are organic solvents used during the manufacturing process that are not completely removed.
Q3: Why are forced degradation studies necessary?
A3: Forced degradation studies, or stress testing, are essential to identify likely degradation products that may form under various storage and handling conditions.[5][6] By subjecting the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and light, a degradation profile can be established.[7] This helps in developing stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5]
Q4: What are the regulatory guidelines for controlling impurities?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[3] For example, the ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] These guidelines set thresholds for reporting, identification, and qualification of impurities.
Analytical Method Performance
The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods for impurity determination. The exact values will vary depending on the specific impurity, instrumentation, and method conditions.
| Parameter | HPLC-UV | GC-MS (SIM Mode) |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | 0.01 - 0.5 ng/g |
| Limit of Quantitation (LOQ) | 0.05 - 0.15 µg/mL | 0.04 - 6.0 ng/g |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (Recovery %) | 98.0% - 102.0% | 70% - 130% |
| Precision (%RSD) | < 2.0% | < 20% |
Note: The values presented are representative and derived from literature for similar compounds and methods.[2][8]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general reverse-phase HPLC method for the separation of this compound from its potential non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of about 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. (Formic acid is preferred for MS compatibility).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 247 nm.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification of volatile and semi-volatile impurities.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve a known amount of the sample (e.g., 50 mg) in 2.0 mL of 1N Sodium Hydroxide.
-
Add 2.0 mL of a suitable extraction solvent like Dichloromethane or Ethyl Acetate.
-
Vortex vigorously for 1 minute to mix.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial for analysis.
2. GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Inlet Temperature: 280 °C.[9]
-
Oven Temperature Program:
-
MS Parameters:
Troubleshooting Guides
HPLC Troubleshooting
Q: My chromatographic peaks are tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is wider than the front, is a common issue.[11]
-
Cause 1: Column Contamination/Failure: The column inlet frit may be partially blocked, or active sites (exposed silanols) on the stationary phase may be interacting with basic analytes.[12]
-
Cause 2: Mobile Phase Mismatch: The pH of the mobile phase might be too close to the pKa of the analyte, or the buffer concentration could be too low.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. If using a buffer, try increasing its concentration.
-
-
Cause 3: Sample Overload: Injecting too much sample can lead to peak tailing that resembles a right triangle.[12]
-
Solution: Reduce the sample concentration or injection volume and re-inject.[13]
-
Q: I am observing peak fronting. What should I investigate?
A: Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
-
Cause 1: Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to be distorted.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Cause 2: Column Overload: Similar to tailing, severe column overload can also manifest as fronting.[11]
-
Solution: Dilute the sample and inject a smaller volume.[13]
-
Q: What causes split peaks in my chromatogram?
A: A split peak can indicate a few problems with the column or sample introduction.
-
Cause 1: Blocked Column Frit: A partially blocked inlet frit can cause the sample to be distributed unevenly onto the column head, splitting the peak.[12]
-
Solution: Reverse-flush the column. If the problem persists, the column may need to be replaced. Filtering all samples and mobile phases is a good preventative measure.[12]
-
-
Cause 2: Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split or misshapen peak.
-
Solution: This issue is generally not correctable; the column must be replaced. Avoid sudden pressure shocks to the column.
-
GC Troubleshooting
Q: My target analyte appears to be degrading during GC analysis. How can I prevent this?
A: Thermal degradation in the hot GC inlet is a known issue for some heterocyclic compounds.
-
Cause 1: High Inlet Temperature: The inlet temperature may be too high, causing thermally labile compounds to break down before reaching the column.
-
Solution: Try reducing the injector temperature in increments of 10-20 °C to find a balance between efficient volatilization and analyte stability.
-
-
Cause 2: Active Sites in the Inlet: The inlet liner (especially glass wool packing) can have active sites that catalyze degradation.
-
Solution: Use a deactivated inlet liner. If possible, perform the injection in splitless mode to minimize the analyte's residence time in the hot inlet. For highly sensitive compounds, consider using a Programmable Temperature Vaporization (PTV) inlet, which allows for a gentle temperature ramp.
-
Visualizations
Caption: A generalized workflow for the analysis and identification of impurities.
References
- 1. Separation of Benzothiazole, 6-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. scispace.com [scispace.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Navigating Solubility Challenges of 6-Methoxy-2-methylbenzothiazole in Experimental Assays
Welcome to the technical support center for 6-Methoxy-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming the inherent low aqueous solubility of this compound in various assay formats. Adherence to the principles and procedures outlined herein will facilitate the generation of accurate, reproducible, and meaningful experimental data.
Introduction: Understanding the Challenge
This compound is a heterocyclic organic compound with established applications as an inhibitor of enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes[1]. A significant challenge in working with this and similar small molecules is its poor solubility in aqueous solutions, a characteristic that can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results[1][2]. This guide provides a systematic approach to addressing these solubility issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I observe precipitation of this compound in my aqueous assay buffer?
A1: The immediate and most critical first step is to prepare a concentrated stock solution of the compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power for many nonpolar compounds and its compatibility with most in vitro assays at low final concentrations.
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium. What's happening?
A2: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower[3]. The key is to manage the dilution process and the final concentration of both the compound and the solvent.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific. As a general rule, a final concentration of 0.1% DMSO is considered safe for most cell lines, with many robust lines tolerating up to 0.5%. However, it is imperative to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol and methanol can be used. Benzothiazole and its derivatives are known to be soluble in these solvents[4][5]. The choice of solvent should be guided by experimental determination of both compound solubility and solvent compatibility with your specific assay system.
Q5: What are advanced strategies if my compound is still not soluble enough even with DMSO?
A5: For particularly challenging compounds, you can explore the use of co-solvents, surfactants, or cyclodextrins. These agents can enhance solubility but require careful validation to ensure they do not interfere with the assay or exhibit cytotoxicity[6][7].
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of this compound exceeds its aqueous solubility limit. "Solvent shock" from rapid dilution. | - Lower the final working concentration of the compound.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous buffer.- Perform a serial dilution of the stock solution directly in the pre-warmed (37°C) culture medium. |
| Precipitation Over Time in Incubator | Temperature shift from room temperature to 37°C can decrease solubility. Changes in media pH due to the incubator's CO₂ environment. | - Pre-warm all assay media and buffers to 37°C before adding the compound stock solution.- Ensure your medium is properly buffered for the CO₂ concentration of your incubator to maintain a stable pH. |
| Cloudiness or Film in Wells | Interaction with components in the cell culture medium, such as proteins in Fetal Bovine Serum (FBS). | - Test for solubility in a base medium without serum first. If soluble, this points to an interaction with serum proteins.- Consider reducing the percentage of FBS in your assay medium or transitioning to a serum-free formulation if your experiment allows. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol provides a step-by-step method to determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade solvents: DMSO, Ethanol, Methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount (e.g., 2 mg) of this compound into several sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume (e.g., 100 µL) of a different test solvent (DMSO, Ethanol, Methanol). This will create a starting high-concentration mixture.
-
Dissolution Attempt: Vortex each tube vigorously for 1-2 minutes. Visually inspect for complete dissolution against a light source.
-
Incremental Solubilization: If the compound is not fully dissolved, add an additional 100 µL of the same solvent, vortex, and re-inspect.
-
Record Solubility: Repeat step 4 until the compound is fully dissolved. Record the total volume of solvent required to dissolve the initial mass. Calculate the solubility in mg/mL or mM.
Protocol 2: Preparation of a DMSO Stock Solution and Working Dilutions
Materials:
-
This compound powder (Molecular Weight: 179.24 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Calculate Mass for Stock Solution: To prepare 1 mL of a 10 mM stock solution, weigh out 1.79 mg of this compound.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Preparation of Working Solution: To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, you will perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down. The final DMSO concentration will be 0.1%.
Advanced Solubility Enhancement Strategies
For compounds that remain challenging to dissolve, the following strategies can be employed. It is crucial to validate each approach for compatibility with your specific assay.
| Strategy | Mechanism of Action | Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO and ethanol, or DMSO and PEG 400) can create a more favorable environment for solubilization. | The final concentration of all organic solvents must be tested for cell toxicity. The combination of solvents may have synergistic effects on cell membranes. |
| Surfactants | Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | Surfactants can interfere with certain assays, particularly those involving protein quantification[8]. They can also exhibit cytotoxicity at higher concentrations[7][9]. A dose-response curve for the surfactant alone should be performed. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment[6][10][11][12]. | The complexation can alter the free concentration of the compound, potentially affecting its biological activity. Not all molecules will fit into the cyclodextrin cavity. |
Visualizing the Workflow
Decision Tree for Solubility Troubleshooting```dot
Caption: Step-by-step workflow for preparing stock and working solutions.
By implementing these structured approaches, researchers can confidently address the solubility limitations of this compound, ensuring the generation of high-quality data in their biochemical and cell-based assays.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gpsrjournal.com [gpsrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
addressing inconsistent results in experiments with 6-Methoxy-2-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing inconsistent experimental results involving 6-Methoxy-2-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound has been used as an inhibitor of aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (ADPM) in hepatic microsomes.[1][2][3] It is also considered an intermediate in organic and pharmaceutical synthesis.[4]
Q2: What are the key physical and chemical properties of this compound that I should be aware of?
A2: It is a liquid at room temperature with a density of approximately 1.204 g/mL.[2][3] A critical property to note is its insolubility in water.[1][5]
Q3: How should I store this compound?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It should be kept away from strong oxidizing agents.[1]
Q4: Is this compound hazardous?
A4: Yes, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to wear appropriate personal protective equipment (PPE), such as gloves, eye protection, and a respirator when handling this compound.[2][3]
Troubleshooting Guide for Inconsistent Experimental Results
Issue 1: High Variability in Bioassay Results
Question: I am observing significant variability in my in-vitro assay results (e.g., IC50 values) with this compound. What are the potential causes and solutions?
Potential Causes and Solutions:
-
Inconsistent Solubilization: Given that this compound is insoluble in water, improper dissolution is a likely source of variability.[1][5] If the compound is not fully dissolved in the vehicle solvent before being added to the aqueous assay buffer, it can precipitate, leading to inconsistent concentrations.
-
Solution: Ensure the compound is completely dissolved in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution before preparing working dilutions in your aqueous assay buffer. Visually inspect for any precipitation.
-
-
Vehicle Effects: The organic solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects on cells or enzymes, especially at higher concentrations.
-
Solution: Always include a vehicle-only control in your experiments to account for any effects of the solvent. The final concentration of the organic solvent in the assay should be kept to a minimum, ideally below 0.5%.
-
-
Compound Adsorption: Small molecules can adsorb to plasticware, which can lower the effective concentration of the compound in your experiment.
-
Solution: Consider using low-adhesion microplates and pipette tips.
-
-
Batch-to-Batch Purity: The purity of the compound can vary between different batches or suppliers.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test the purity of the compound (e.g., via HPLC) and to purchase from a reputable supplier.
-
Data Presentation: Example of Inconsistent IC50 Values
| Experiment ID | Date | Cell Line | IC50 (µM) | Observations |
| EXP-001 | 2025-10-26 | HepG2 | 15.2 | No issues noted. |
| EXP-002 | 2025-10-27 | HepG2 | 28.9 | Visible precipitation in higher concentration wells. |
| EXP-003 | 2025-10-28 | HepG2 | 14.8 | Fresh stock solution prepared; no precipitation. |
| EXP-004 | 2025-10-29 | A549 | 35.7 | Different cell line. |
| EXP-005 | 2025-10-30 | A549 | 22.1 | High standard deviation observed. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
This protocol is a representative example for assessing the inhibitory activity of this compound on AHH.
1. Materials and Reagents:
-
This compound
-
Rat liver microsomes (source of AHH)
-
Benzo[a]pyrene (substrate)
-
NADPH
-
Tris-HCl buffer
-
DMSO (for stock solution)
-
Quinine sulfate (for standard curve)
-
NaOH
-
Acetone
-
Hexane
-
Fluorometer
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity DMSO.
-
Working Solutions: Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Assay Buffer: Prepare a Tris-HCl buffer at the optimal pH for the enzyme.
-
Substrate Solution: Prepare a solution of benzo[a]pyrene in a suitable solvent.
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.
3. Assay Procedure:
-
In a microplate, add the assay buffer, rat liver microsomes, and different concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (benzo[a]pyrene) and NADPH.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding acetone.
-
Extract the fluorescent product (3-hydroxybenzo[a]pyrene) with hexane.
-
Transfer the hexane layer to a new plate and measure the fluorescence (e.g., excitation at 396 nm, emission at 522 nm).
-
Generate a standard curve using quinine sulfate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Workflow Diagram
References
improving the efficiency of 6-Methoxy-2-methylbenzothiazole derivatization
Welcome to the technical support center for the derivatization of 6-Methoxy-2-methylbenzothiazole. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound involves the cyclization of 2-amino-5-methoxyphenylthiol with acetyl chloride.[1] This reaction is typically performed in a suitable solvent like toluene and heated to drive the reaction to completion.[1]
Q2: How can I monitor the progress of the derivatization reaction?
A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product. Visualization can be achieved using UV light or iodine vapor.[2]
Q3: What are some common "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[2] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[2]
Q4: Are there any specific safety precautions I should take when working with starting materials like 2-aminothiophenol derivatives?
A4: Yes, 2-aminothiophenol and its derivatives are susceptible to oxidation, so it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible.[2] These compounds are also thiols, which means they have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information for all reagents.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 2-amino-5-methoxyphenylthiol is susceptible to oxidation. | Ensure the purity of your starting materials. Using a freshly opened bottle or purifying the aminothiophenol before use is advisable.[2] |
| Suboptimal Reaction Temperature: The reaction may require specific temperature conditions. | If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[2] | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Carefully check the molar ratios of your reactants. A slight excess of the acetylating agent may be necessary. | |
| Formation of Byproducts | Oxidation of the aminothiophenol: The thiol group can oxidize to form a disulfide byproduct. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[2] |
| Over-oxidation of the intermediate: In reactions involving an oxidant, controlling the stoichiometry is crucial. | Carefully control the amount of the oxidizing agent used to prevent over-oxidation of the desired product.[2] | |
| Self-condensation of starting materials: Aldehydes or other carbonyl compounds might undergo self-condensation. | Optimize reaction conditions such as temperature and catalyst to minimize self-condensation.[2] | |
| Difficulty in Product Isolation and Purification | Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina for column chromatography, or explore other purification methods like recrystallization.[2] |
| Formation of an emulsion during workup: This can complicate the separation of aqueous and organic layers. | To break emulsions, add a saturated brine solution during the extraction process.[3] | |
| Product is an oil instead of a solid: This may be due to residual solvent or impurities. | Ensure all solvent is removed under vacuum. Further purification by column chromatography or recrystallization from a different solvent system may be necessary to obtain a solid product.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
Materials:
-
2-amino-5-methoxyphenylthiol (Compound 10)
-
Toluene
-
Acetyl chloride (Compound 11)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (1.0 eq) in toluene.
-
Add acetyl chloride (1.1 eq) dropwise to the solution over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction solution with dichloromethane.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with a saturated saline solution, and dry it with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound (Compound 12).
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) | Acetyl chloride (0.167g, 2.13mmol) | Toluene (4ml) | 80°C | Overnight | 66% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
Validation & Comparative
A Comparative Analysis of 6-Methoxy-2-methylbenzothiazole and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of 6-Methoxy-2-methylbenzothiazole and its analogs, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents, particularly in oncology. The information presented herein is a synthesis of data from various studies and is intended to guide further research and development.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzothiazole ring significantly influences the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key properties of this compound and a representative analog, 6-Ethoxy-2-methylbenzothiazole.
| Property | This compound | 6-Ethoxy-2-methylbenzoxazole (Analog) |
| Molecular Formula | C₉H₉NOS | C₁₀H₁₁NO₂ |
| Molecular Weight | 179.24 g/mol | 177.20 g/mol |
| Appearance | Clear deep yellow liquid | Not specified |
| Density | 1.204 g/mL at 25 °C | Not specified |
| Boiling Point | 284 °C | Not specified |
| Flash Point | 109 °C (closed cup) | Not specified |
| Refractive Index | n20/D 1.612 | Not specified |
| Water Solubility | Insoluble | Not specified |
Biological Activity: Focus on Anticancer Properties
It is crucial to note that these values are from different studies and should not be directly compared as experimental conditions may have varied.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 (Breast Cancer) | 34.5 | [1] |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | HeLa (Cervical Cancer) | 44.15 | [1] |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MG63 (Osteosarcoma) | 36.1 | [1] |
| Nitro-styryl containing benzothiazole | Pancreatic Cancer Cells | 27 ± 0.24 | [1] |
| Fluoro-styryl containing benzothiazole | Pancreatic Cancer Cells | 35 ± 0.51 | [1] |
| Naphthalimide-benzothiazole derivative (66) | HT-29 (Colon Cancer) | 3.72 ± 0.3 | [1] |
| Naphthalimide-benzothiazole derivative (66) | A549 (Lung Cancer) | 4.074 ± 0.3 | [1] |
| Naphthalimide-benzothiazole derivative (66) | MCF-7 (Breast Cancer) | 7.91 ± 0.4 | [1] |
| Naphthalimide-benzothiazole derivative (67) | HT-29 (Colon Cancer) | 3.47 ± 0.2 | [1] |
| Naphthalimide-benzothiazole derivative (67) | A549 (Lung Cancer) | 3.89 ± 0.3 | [1] |
| Naphthalimide-benzothiazole derivative (67) | MCF-7 (Breast Cancer) | 5.08 ± 0.3 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.[2]
Materials:
-
2-amino-5-methoxyphenylthiol (Compound 10)
-
Toluene
-
Acetyl chloride (Compound 11)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in toluene (4ml).
-
Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80°C and maintain overnight.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane (20ml).
-
Adjust the pH to 8 with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated saline solution, and dry with anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound as a yellow oily substance (0.23g, 66% yield).
MTT Assay for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzothiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[3]
Signaling Pathway and Experimental Workflow
The anticancer activity of many benzothiazole derivatives is attributed to their ability to inhibit protein kinases, such as VEGFR-2, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: VEGFR-2 signaling pathway and potential inhibition by benzothiazole analogs.
Caption: A typical experimental workflow for the synthesis and evaluation of benzothiazole analogs.
References
Validating the Inhibitory Potential of 6-Methoxy-2-methylbenzothiazole: A Comparative Guide to Aryl Hydrocarbon Hydroxylase and Aminopyrine N-demethylase Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory activity of 6-Methoxy-2-methylbenzothiazole. While this compound is known to inhibit aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM) activities, publicly available quantitative data on its potency is scarce. This document, therefore, serves as a detailed roadmap for generating this critical data and comparing it against established inhibitors.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] Understanding the specific inhibitory profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide provides the necessary experimental protocols to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against its known enzymatic targets, activities primarily mediated by Cytochrome P450 (CYP) enzymes.
Unveiling the Mechanism: Targeting Key Cytochrome P450 Activities
This compound has been identified as an inhibitor of two key enzymatic activities:
-
Aryl Hydrocarbon Hydroxylase (AHH): This activity, primarily associated with the CYP1A subfamily of enzymes, is crucial in the metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene.[3] Inhibition of AHH can have significant implications in toxicology and carcinogenesis.
-
Aminopyrine N-demethylase (ADPM): This enzymatic reaction, largely attributed to the activity of CYP3A4, is a common pathway in the metabolism of a wide range of drugs.[4] Inhibition of ADPM can lead to drug-drug interactions and altered pharmacokinetic profiles.
This guide will detail the in vitro assays necessary to quantify the inhibitory potency of this compound against these two activities, using well-characterized inhibitors as benchmarks for comparison.
Comparative Inhibitors: Establishing a Baseline
To provide context to the experimental data generated for this compound, this guide proposes the use of the following well-established inhibitors as positive controls and comparators:
-
For Aryl Hydrocarbon Hydroxylase (CYP1A1) Inhibition:
-
For Aminopyrine N-demethylase (CYP3A4) Inhibition:
The table below summarizes the known inhibitory values for these compounds, providing a target for comparison once experimental data for this compound is obtained.
| Inhibitor | Target Enzyme | Substrate | Reported IC50 | Reported Ki | Reference(s) |
| This compound | AHH (CYP1A1) | Benzo[a]pyrene | Experimentally Determined | Experimentally Determined | |
| α-Naphthoflavone | AHH (CYP1A1) | 7-Ethoxyresorufin | ~18 nM | Competitive | [12] |
| This compound | ADPM (CYP3A4) | Aminopyrine | Experimentally Determined | Experimentally Determined | |
| Cimetidine | ADPM (CYP3A4) | Zaleplon | 596 ± 103 µM | 230 µM | [8] |
| Caffeine | ADPM (CYP3A4) | Not Specified | Not Specified | Not Specified | [10][11] |
Experimental Validation: Step-by-Step Protocols
The following sections provide detailed protocols for determining the inhibitory activity of this compound.
Protocol 1: In Vitro Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
This assay measures the inhibition of the conversion of benzo[a]pyrene to its fluorescent hydroxylated metabolites by liver microsomes.
Experimental Workflow:
Caption: Workflow for the Aryl Hydrocarbon Hydroxylase (AHH) inhibition assay.
Materials:
-
Rat or human liver microsomes
-
This compound
-
α-Naphthoflavone
-
Benzo[a]pyrene
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acetone
-
Hexane
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and α-naphthoflavone in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of benzo[a]pyrene in a suitable solvent.
-
Prepare a fresh solution of NADPH in buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add liver microsomes to each well.
-
Add serial dilutions of this compound or α-naphthoflavone to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding benzo[a]pyrene and NADPH to each well.
-
Incubate the plate at 37°C for 30 minutes with shaking.
-
Stop the reaction by adding cold acetone.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Aminopyrine N-demethylase (ADPM) Inhibition Assay
This assay measures the inhibition of the N-demethylation of aminopyrine by detecting the formation of formaldehyde using the Nash reagent.[4][15]
Experimental Workflow:
Caption: Workflow for the Aminopyrine N-demethylase (ADPM) inhibition assay.
Materials:
-
Rat or human liver microsomes
-
This compound
-
Cimetidine
-
Caffeine
-
Aminopyrine
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Nash reagent (ammonium acetate, acetic acid, and acetylacetone)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, cimetidine, and caffeine in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of aminopyrine in buffer.
-
Prepare a fresh solution of NADPH in buffer.
-
Prepare the Nash reagent.
-
-
Assay Protocol:
-
In microcentrifuge tubes, add liver microsomes.
-
Add serial dilutions of the inhibitors to the respective tubes. Include a vehicle control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding aminopyrine and NADPH.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding TCA.
-
-
Detection:
-
Data Analysis:
-
Create a standard curve using known concentrations of formaldehyde.
-
Calculate the amount of formaldehyde produced in each sample.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value as described for the AHH assay.
-
Interpreting the Data and Understanding the Broader Context
The experimentally determined IC50 values for this compound will provide a direct measure of its inhibitory potency. By comparing these values to those of the reference compounds, researchers can classify the compound as a potent, moderate, or weak inhibitor of AHH and ADPM.
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding the molecular mechanism by which this compound interacts with the active site of the cytochrome P450 enzymes.
The benzothiazole core is a versatile scaffold, and substitutions on the ring can significantly impact biological activity.[2][16] The data generated from these assays will contribute to the structure-activity relationship (SAR) understanding of benzothiazole derivatives as enzyme inhibitors, guiding the design of more potent and selective compounds for various therapeutic applications.
Conclusion
This guide provides a robust and validated framework for characterizing the inhibitory activity of this compound against aryl hydrocarbon hydroxylase and aminopyrine N-demethylase. By following these detailed protocols and comparing the results with established inhibitors, researchers can generate high-quality, reproducible data to advance our understanding of this compound's pharmacological profile. This, in turn, will facilitate its potential development as a therapeutic agent or a valuable research tool.
References
- 1. Coffee inhibition of CYP3A4 in vitro was not translated to a grapefruit‐like pharmacokinetic interaction clinically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an assay for aryl hydrocarbon (benzo(a)pyrene) hydroxylase in human peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biogot.com [biogot.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interaction of CYP3A4 with caffeine: First insights into multiple substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 6-Methoxy-2-methylbenzothiazole derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxybenzothiazole Derivatives
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in the development of therapeutic agents due to its ability to interact with a diverse array of biological targets.[2][3] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]
This guide focuses on derivatives of 6-methoxy-2-methylbenzothiazole and related structures, providing a comparative analysis of their structure-activity relationships (SAR). We will explore how subtle modifications to this core structure can profoundly influence biological activity, offering insights for researchers and professionals in drug discovery and development.
The 6-Methoxybenzothiazole Core: A Platform for Therapeutic Innovation
The 6-methoxybenzothiazole scaffold serves as a versatile platform for the design of novel therapeutic agents. The methoxy group at the 6-position and the substituent at the 2-position are critical determinants of the molecule's biological effects. Strategic modifications at these and other positions allow for the fine-tuning of pharmacological properties.
Key Modification Points on the Benzothiazole Scaffold
The diagram below illustrates the primary sites for chemical modification on the 6-methoxybenzothiazole ring, which are pivotal for modulating its biological activity.
Caption: Core structure of 6-methoxybenzothiazole highlighting key modification points.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of 6-methoxybenzothiazole have shown significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituents.[2][7]
Structure-Activity Relationship Insights:
-
Substitutions at the 2-Position: The introduction of various moieties at the 2-position of the benzothiazole ring is a common strategy to enhance anticancer activity. For instance, 2-aryl substituted benzothiazoles have demonstrated considerable radical-scavenging capacity, which can contribute to their cytotoxic effects.[8]
-
Role of the 6-Methoxy Group: The methoxy group at the 6-position often enhances the anticancer properties of the molecule.[6] In some cases, hydroxamic acid-containing methoxybenzothiazole scaffolds have exhibited potent anticancer activities.[2]
-
Influence of Other Substituents: The addition of electron-donating or electron-withdrawing groups on the benzene ring can modulate the cytotoxic potential of these compounds. For example, some fluorinated benzothiazole derivatives have shown potent growth inhibitory effects against various cancer cell lines.[7][9]
Comparative Cytotoxicity Data:
| Derivative Type | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [2][7] |
| Hydroxamic acid containing methoxybenzothiazole | Various | 0.81 (average) | [2] |
| Fluorostyryl benzothiazole derivative | Pancreatic Cancer | 35 ± 0.51 | [9] |
| Benzothiazole derivative with fluorine substituent | HepG2 (Liver) | 56.98 | [9] |
Antimicrobial Activity
The 6-methoxybenzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.
Structure-Activity Relationship Insights:
-
Impact of Substituents: The antibacterial and antifungal activity of these derivatives can be significantly influenced by the nature of the substituents on the benzothiazole ring. For example, the presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity.[10]
-
Mechanism of Action: Many benzothiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase.[10][11]
Comparative Antimicrobial Activity:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-methoxy benzothiazole derivative (4f) annulated with ciprofloxacin | S. aureus | 0.08 | [12] |
| Benzothiazole-thiazole hybrid (4b) | Various bacteria & fungi | 3.90–15.63 | [13] |
| Compound 2j (heteroaryl benzothiazole) | E. coli | 0.23 | [14] |
Neuroprotective Activity
Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][15]
Structure-Activity Relationship Insights:
-
Multi-Target-Directed Ligands (MTDLs): Many benzothiazole derivatives act as MTDLs, interacting with multiple biological targets relevant to neurodegenerative diseases.[5][16]
-
Enzyme Inhibition: These compounds have been shown to inhibit key enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[5][17] For instance, 2-methylbenzothiazole derivatives have been identified as potent MAO-B inhibitors.[17]
-
Structural Modifications: Modifications to the amide substituent in 6-hydroxybenzothiazole-2-carboxamides have led to the discovery of several potent and selective MAO-B inhibitors.[18]
Comparative Neuroprotective Activity:
| Derivative | Target Enzyme | IC50 / Ki | Reference |
| 2-methylbenzothiazole derivative (4d) | MAO-B | 0.0046 µM | [17] |
| 2-methylbenzothiazole derivative (5c) | MAO-B | 0.0056 µM | [17] |
| Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) | AChE | 6.7 µM | [5][16] |
| Compound 3s | BuChE | 2.35 µM | [5][16] |
| Compound 3s | MAO-B | 1.6 µM | [5][16] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common route for the synthesis of this compound involves the cyclization of 2-amino-5-methoxyphenylthiol.[19]
Step-by-Step Protocol:
-
Preparation of 2-amino-5-methoxyphenylthiol: This intermediate can be prepared from 2-amino-6-methoxybenzothiazole.
-
Cyclization: The intermediate is then dissolved in a suitable solvent like toluene.
-
Reaction with Acetyl Chloride: Acetyl chloride is added dropwise to the solution.
-
Heating: The reaction mixture is heated, typically to around 80°C, and left to react overnight.
-
Workup: The reaction is cooled, diluted with a solvent like dichloromethane, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is separated, washed, dried, and concentrated to yield the final product.
Caption: General workflow for the synthesis of this compound.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][20]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the IC50 value of the compound.
Conclusion and Future Directions
The 6-methoxybenzothiazole scaffold is a highly versatile and promising platform in medicinal chemistry. Structure-activity relationship studies have demonstrated that modifications at the 2- and 6-positions, as well as on the benzene ring, are crucial for modulating the biological activity of these derivatives.
The potent anticancer, antimicrobial, and neuroprotective activities exhibited by various 6-methoxybenzothiazole derivatives underscore their therapeutic potential. Future research should focus on the rational design and synthesis of novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further exploration of their mechanisms of action will also be critical for their development as next-generation therapeutic agents.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. csic.es [csic.es]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Page loading... [wap.guidechem.com]
- 20. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methoxy-2-methylbenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6-methoxy-2-methylbenzothiazole scaffold is a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of derivative compounds, with a focus on their antitubercular, anti-inflammatory, and anticancer properties. While direct, one-to-one comparative studies for a single compound across both in vitro and in vivo settings are not always available in the public domain, this document synthesizes the most relevant experimental data to offer valuable insights for researchers.
Antitubercular Activity
Derivatives of 6-methoxy-benzothiazole have shown significant promise in the fight against Mycobacterium tuberculosis. The following data highlights the in vitro potency of a lead compound from this class.
Data Presentation: In Vitro Antitubercular Efficacy
| Compound Name | Target Organism | In Vitro Assay | IC90 (µg/mL) | Cytotoxicity (CC50 on Vero cells) (µg/mL) | Selectivity Index (SI) |
| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 3.386[1][2] | >40[1] | >11.8[1] |
In vivo efficacy data for this specific compound is not currently available in the cited literature. However, the significant in vitro activity and high selectivity index warrant further investigation in preclinical models.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for In Vitro Antitubercular Activity
This assay provides a quantitative determination of the drug susceptibility of replicating Mycobacterium tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a McFarland standard.
-
Plate Setup: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth in the inner wells.
-
Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to the wells containing the test compounds. Control wells with inoculum only are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent and 10% Tween 80 is added to the wells.
-
Result Interpretation: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC), often reported as IC90 (the concentration that inhibits 90% of bacterial growth), is determined as the lowest drug concentration that prevents this color change.
Experimental Workflow
Anti-inflammatory Activity
Certain 6-methoxy-benzothiazole derivatives have demonstrated notable anti-inflammatory properties. The following section presents a comparison of the in vitro and in vivo efficacy of a representative compound.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Efficacy
| Compound Name | In Vitro Assay | In Vitro Result | In Vivo Model | In Vivo Dose | In Vivo Result (% Inhibition of Edema) | Reference Compound |
| 6-methoxy-1,3-benzothiazole-2-amine | Inhibition of haemolysis | Satisfactory, comparable to standard | Carrageenan-induced paw edema in mice | Not specified | Comparable to Diclofenac Sodium | Diclofenac Sodium |
Experimental Protocols
In Vitro Anti-inflammatory Study (Inhibition of Haemolysis)
This method assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.
-
Preparation of Red Blood Cells (RBCs): Fresh whole blood is collected and centrifuged. The packed red blood cells are washed with isosaline solution.
-
Assay Mixture: The test compound at various concentrations is mixed with a suspension of RBCs.
-
Induction of Haemolysis: Haemolysis is induced by heat or a hypotonic solution.
-
Incubation: The mixture is incubated at a specific temperature for a set duration.
-
Quantification: The mixture is centrifuged, and the absorbance of the supernatant is measured spectrophotometrically to determine the amount of hemoglobin released.
-
Calculation: The percentage inhibition of haemolysis by the test compound is calculated relative to a control.
In Vivo Anti-inflammatory Study (Carrageenan-induced Paw Edema)
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of the animals.
-
Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Signaling Pathway
Anticancer Activity
The 6-methoxy-benzothiazole scaffold is also being explored for its potential in oncology. Several derivatives have shown potent in vitro activity against various cancer cell lines.
Data Presentation: In Vitro Anticancer Efficacy
| Compound Name | Cancer Cell Line | In Vitro Assay | IC50 |
| Substituted methoxybenzamide benzothiazole derivative | Various human cancer cell lines | Not specified | 1.1 µM - 8.8 µM |
| 6-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine | HeLa, MCF7, U87MG | MTT Assay | Nanomolar range |
Experimental Protocols
In Vitro Anticancer Study (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.
In Vivo Anticancer Study (Xenograft Model)
This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
-
Analysis: The tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
Signaling Pathway
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in various therapeutic areas, including infectious diseases, inflammation, and oncology. The available data demonstrates potent in vitro activity, and in some cases, promising in vivo efficacy. Further research, particularly direct comparative studies of in vitro and in vivo effects for the same lead compounds, is crucial to fully elucidate their therapeutic potential and advance them through the drug development pipeline. The experimental protocols and proposed mechanisms of action provided in this guide offer a foundational framework for researchers in this exciting field.
References
A Comparative Guide to the Synthesis of Benzothiazole Derivatives: Efficiency and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of the benzothiazole scaffold is a fundamental process, given its prevalence in a wide array of biologically active compounds.[1] This guide provides a head-to-head comparison of various methods for benzothiazole synthesis, with a focus on efficiency, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform method selection.
The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The efficient construction of this heterocyclic system is therefore of paramount importance.[1] This guide will compare classical methods with modern, greener alternatives, primarily focusing on the widely utilized precursor, 2-aminothiophenol.[1]
Performance Comparison of Benzothiazole Synthesis Methods
The choice of a synthetic route to a desired benzothiazole derivative is often a balance between reaction time, yield, substrate scope, and the environmental impact of the reagents and conditions.[1] The following table summarizes quantitative data for several key methods, providing a clear comparison to inform synthetic strategy.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Methods | |||||||
| Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp. | 24 - 168 h | Variable | [1] |
| Hugershoff Synthesis | Arylthioureas | Br₂ | Chloroform | Varies | Varies | Moderate | [1] |
| Modern/Green Methods | |||||||
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aromatic/Aliphatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [1] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aromatic Aldehydes | None | None (Solvent-free) | 80 | 10 min | 85 - 95% | [2] |
| Condensation with Aldehydes (Nanoparticle Catalyst) | 2-Aminothiophenol, Aryl Aldehydes | Cu(II)-containing nano-silica triazine dendrimer | Varies | Varies | 15 - 90 min | 87 - 98% | [3] |
| Condensation with Aldehydes (Ionic Liquid Catalyst) | 2-Aminothiophenol, Aldehydes | Phosphonium acidic IL | None (Solvent-free) | 120 | 25 - 90 min | 75 - 92% | [3] |
| Condensation with Carboxylic Acids (Solvent-Free) | 2-Aminothiophenol, Benzoic acid derivatives | Molecular Iodine | None (Solvent-free) | Room Temp. | 10 min | Excellent | [4][5] |
| Condensation with Benzoyl Chlorides (Solvent-Free) | 2-Aminothiophenol, Aromatic Benzoyl Chlorides | None | None (Solvent-free) | Room Temp. | 3 min | Good to Excellent | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for Microwave-Assisted Synthesis of Benzothiazole Derivatives from Aldehydes
This protocol is an example of a green synthesis approach that is rapid and efficient.[2]
Reactants:
-
o-Aminothiophenol
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (as a solvent for irradiation, though some methods are solvent-free)
Reaction Conditions:
-
Microwave irradiation
-
Temperature: 80°C
-
Time: 10 minutes
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of o-aminothiophenol and the desired aldehyde.
-
If using a solvent, add a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can then be purified, typically by recrystallization from a suitable solvent.
General Procedure for Solvent-Free Synthesis of Benzothiazole Derivatives from Carboxylic Acids
This method highlights a cost-effective and environmentally friendly approach using molecular iodine as a catalyst.[4][5]
Reactants:
-
2-Aminothiophenol
-
A benzoic acid derivative
-
Molecular Iodine
Reaction Conditions:
-
Solid-phase, solvent-free
-
Room temperature
-
Time: 10 minutes
Procedure:
-
In a mortar, place molecular iodine (0.008 mM, 10 mol%) and the desired benzoic acid derivative (0.0084 mM).
-
Add 2-aminothiophenol (0.85 ml, 0.008 mM) dropwise while triturating the mixture with a pestle.
-
Continue trituration for approximately 10 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product is recrystallized from an appropriate solvent to yield the pure benzothiazole derivative.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key reaction pathway for benzothiazole synthesis and a general experimental workflow.
Caption: Reaction pathway for benzothiazole synthesis via condensation.
Caption: General experimental workflow for benzothiazole synthesis.
References
validation of analytical methods for 6-Methoxy-2-methylbenzothiazole quantification
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methoxy-2-methylbenzothiazole
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is targeted towards researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this compound.
While specific validated method performance data for this compound is not extensively published, this guide synthesizes information on closely related compounds and general validation principles to present a practical comparison. The experimental data presented herein is representative of typical method performance for these techniques.
Comparative Overview of Analytical Techniques
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis. It is well-suited for a broad range of compounds, including those that are non-volatile or thermally labile. HPLC with UV detection offers excellent quantitative performance and is a staple in quality control laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and specificity due to the coupling of gas chromatography with mass spectrometric detection. It is ideal for volatile and thermally stable compounds. The mass spectrometer provides structural information, which aids in peak identification and the assessment of peak purity.
Data Presentation: Method Validation Parameters
The following tables summarize the validation data for hypothetical, yet representative, HPLC-UV and GC-MS methods for the analysis of this compound. These values are based on internationally recognized validation guidelines such as ICH Q2(R1).
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Selective in the presence of expected impurities. | Highly selective due to mass spectrometric detection. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column compartment, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 179, 164, 136).
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the GC injection. An internal standard should be added to all standards and samples to improve precision.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
References
Navigating Cross-Reactivity: A Comparative Guide for 6-Methoxy-2-methylbenzothiazole in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural characteristics of 6-Methoxy-2-methylbenzothiazole, including its benzothiazole core, methoxy group, and methyl group, present a potential for cross-reactivity in immunoassays targeting other molecules with similar functional groups. Understanding and quantifying this potential interference is crucial for the validation of any immunoassay that may encounter this compound.
Principles of Immunoassay Cross-Reactivity
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed to quantify small molecules. In a competitive ELISA, the analyte of interest in a sample competes with a labeled version of the analyte for a finite number of antibody binding sites.[2] Cross-reactivity arises when the antibody recognizes and binds to molecules other than the target analyte, often due to structural similarities.[3] The degree of cross-reactivity is typically expressed as the concentration of the cross-reacting substance required to displace 50% of the labeled antigen, relative to the concentration of the target analyte required for the same displacement (IC50).
Hypothetical Cross-Reactivity Study of this compound
To illustrate how one might assess the cross-reactivity of this compound, we present a hypothetical competitive ELISA. In this scenario, we will test the cross-reactivity of this compound and other structurally related compounds in an immunoassay designed to detect a fictional primary analyte, "Analyte X," which shares some structural motifs with the test compounds.
Comparison of Potential Cross-Reactants
The following table summarizes the hypothetical cross-reactivity data for this compound and a selection of structurally similar compounds in a competitive ELISA for "Analyte X."
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Analyte X (Primary Analyte) | (Hypothetical Structure) | 10 | 100% |
| This compound | 500 | 2% | |
| 2-Methylbenzothiazole | 1000 | 1% | |
| 6-Hydroxy-2-methylbenzothiazole | 250 | 4% | |
| Benzothiazole | > 5000 | < 0.2% |
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100[4]
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable cross-reactivity studies. The following is a comprehensive protocol for a competitive ELISA to determine the cross-reactivity of this compound.
Competitive ELISA Protocol
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Analyte X Standard Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in a suitable solvent (e.g., DMSO) and further dilute in Assay Buffer to create a series of standards (e.g., 0.1 to 1000 ng/mL).
-
Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and other potential cross-reactants in a suitable solvent and prepare serial dilutions in Assay Buffer.
-
Primary Antibody Solution: Dilute the anti-Analyte X antibody to its optimal concentration (previously determined by titration) in Assay Buffer.
-
Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Substrate Solution (TMB): Use a commercially available TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H2SO4.
2. Plate Coating:
-
Dilute the capture antigen (Analyte X conjugated to a carrier protein like BSA) to a predetermined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.[5]
3. Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Reaction:
-
Add 50 µL of the standard solutions or the test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
5. Secondary Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
6. Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.[6]
7. Data Analysis:
-
Calculate the average absorbance for each set of duplicates.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot a standard curve of absorbance versus the logarithm of the Analyte X concentration. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the IC50 value for Analyte X and for each of the test compounds from their respective dose-response curves. The IC50 is the concentration that results in a 50% reduction in the maximum signal.[7]
-
Calculate the percent cross-reactivity using the formula mentioned in the data table.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Principle of competitive binding in an ELISA for cross-reactivity.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery-sci.com [discovery-sci.com]
Evaluating the Specificity of 6-Methoxy-2-methylbenzothiazole as an Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-2-methylbenzothiazole has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM) activities in hepatic microsomes.[1][2] Understanding the specificity of a chemical compound as an inhibitor is paramount in drug discovery and development to minimize off-target effects and ensure therapeutic efficacy. This guide provides a framework for evaluating the inhibitory specificity of this compound. Due to the limited availability of public quantitative inhibition data (IC50 or Ki values) for this compound, this document will serve as a comprehensive guide, presenting the necessary experimental protocols and data presentation structures for such an evaluation. To illustrate the comparative analysis, data for known inhibitors of the relevant pathways are provided.
Aryl hydrocarbon hydroxylase (AHH) activity is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1, and is a key component of the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4][5][6][7] Aminopyrine N-demethylase (ADPM) activity is also carried out by cytochrome P450 enzymes, with a significant contribution from the CYP2C and CYP3A subfamilies.[8] Therefore, evaluating the specificity of this compound requires screening against a panel of cytochrome P450 isoforms and other relevant enzymes.
Comparative Inhibitory Activity
A crucial step in assessing inhibitor specificity is to compare its potency against the primary target with its activity against other related enzymes. This is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Illustrative Comparison of Aryl Hydrocarbon Receptor (AhR) Pathway Inhibitors
| Compound | Target/Assay | IC50 | Reference |
| This compound | Aryl Hydrocarbon Hydroxylase | Data not available | |
| CH-223191 | TCDD-induced AhR-dependent transcription | 0.03 µM | [9][10] |
| BAY-218 | AhR in U87 human glioblastoma cells | 39.9 nM | [9] |
| Stemregenin 1 | Aryl Hydrocarbon Receptor (AhR) | 127 nM | [10] |
| PD98059 | TCDD binding to AhR | 4 µM | [10] |
| GNF351 | AhR | 62 nM | [9] |
Table 2: Illustrative Comparison of Cytochrome P450 and Aminopyrine N-Demethylase Inhibitors
| Compound | Target/Assay | IC50/Ki | Reference |
| This compound | Aminopyrine N-demethylase | Data not available | |
| Caffeine | Aminopyrine N-demethylase (partial inhibition) | Not specified | [8] |
| Metyrapone | Aminopyrine N-demethylation in nasal mucosa | Inhibition observed | [11] |
| SKF 525-A (Proadifen) | Aminopyrine N-demethylation in nasal mucosa | Inhibition observed | [11] |
| Benzimidazole derivatives | Aminopyrine N-demethylase | QSAR study | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
This protocol is adapted from established methods for measuring AHH activity, which relies on the quantification of a fluorescent metabolite produced by the enzymatic reaction.
1. Materials:
- Hepatic microsomes (e.g., from phenobarbital-induced rats)
- Benzo[a]pyrene (substrate)
- NADPH (cofactor)
- Tris-HCl buffer (pH 7.4)
- This compound and other test inhibitors
- Quinine sulfate (for standard curve)
- Acetone and Hexane (for extraction)
- Sodium hydroxide (to stop the reaction)
- Fluorometer
2. Procedure:
- Prepare a reaction mixture containing Tris-HCl buffer, hepatic microsomes, and the test inhibitor (or vehicle control) at various concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the substrate, benzo[a]pyrene.
- Start the enzymatic reaction by adding NADPH.
- Incubate at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding acetone.
- Extract the fluorescent phenolic metabolites with hexane.
- Transfer the organic phase to a tube containing sodium hydroxide to extract the phenolic metabolites into the aqueous phase.
- Measure the fluorescence of the aqueous phase using a fluorometer (excitation ~396 nm, emission ~522 nm).
- Calculate the AHH activity and determine the IC50 values for each inhibitor.
Protocol 2: In Vitro Aminopyrine N-Demethylase (ADPM) Inhibition Assay
This assay measures the formaldehyde produced from the N-demethylation of aminopyrine.
1. Materials:
- Hepatic microsomes
- Aminopyrine (substrate)
- NADPH (cofactor)
- Phosphate buffer (pH 7.4)
- This compound and other test inhibitors
- Trichloroacetic acid (TCA) to stop the reaction
- Nash reagent (ammonium acetate, acetylacetone, and glacial acetic acid)
- Formaldehyde (for standard curve)
- Spectrophotometer
2. Procedure:
- Prepare a reaction mixture containing phosphate buffer, hepatic microsomes, aminopyrine, and the test inhibitor (or vehicle control) at various concentrations.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding NADPH.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding TCA.
- Centrifuge to pellet the precipitated protein.
- Take an aliquot of the supernatant and add Nash reagent.
- Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for color development.
- Measure the absorbance at 412 nm using a spectrophotometer.
- Calculate the amount of formaldehyde produced and determine the IC50 values for each inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the inhibitor's mechanism of action.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for AHH Inhibition Assay.
Caption: Aminopyrine Metabolic Pathway.
Caption: Experimental Workflow for ADPM Inhibition Assay.
Conclusion
While this compound is known to inhibit AHH and ADPM, a thorough evaluation of its specificity is hampered by the lack of publicly available quantitative data. To rigorously assess its potential as a selective inhibitor, it is imperative to determine its IC50 or Ki values against a broad panel of enzymes, particularly various cytochrome P450 isoforms. The experimental protocols and comparative frameworks provided in this guide offer a robust methodology for conducting such an evaluation. By comparing the inhibitory profile of this compound with that of other well-characterized inhibitors, researchers can gain a comprehensive understanding of its specificity and potential for further development as a pharmacological tool or therapeutic agent.
References
- 1. 6-甲氧基-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Partial inhibition of hepatic microsomal aminopyrine N-demethylase by caffeine in partially purified cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Demethylation of aminopyrine by the nasal mucosa in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of rat hepatic microsomal aminopyrine N-demethylase activity by benzimidazole derivatives. Quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-Methoxy-2-methylbenzothiazole: A Comparative Analysis Against Established Drugs
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is paramount. This guide presents a comprehensive benchmarking analysis of 6-Methoxy-2-methylbenzothiazole, a heterocyclic compound with potential pharmacological activities, against established drugs in the fields of enzyme inhibition, oncology, and inflammation. This report is intended for researchers, scientists, and professionals in drug development, providing a comparative overview based on available experimental data.
Executive Summary
This compound has been identified as an inhibitor of the metabolic enzymes aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase. Furthermore, the broader class of benzothiazole derivatives has demonstrated promising anticancer and anti-inflammatory properties. This guide provides a comparative analysis of this compound against well-established drugs: α-Naphthoflavone as an AHH inhibitor, Aminopyrine for aminopyrine N-demethylase inhibition, Doxorubicin as a standard anticancer agent, and Diclofenac as a widely used anti-inflammatory drug. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar compounds to provide a substantive comparison.
Enzyme Inhibition Profile
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition
Aryl hydrocarbon hydroxylase, a cytochrome P450-dependent enzyme, is involved in the metabolism of xenobiotics, including pro-carcinogens. Its inhibition is a key area of investigation in cancer chemoprevention.
| Compound | Target Enzyme | Test System | IC50 / Ki |
| This compound | Aryl Hydrocarbon Hydroxylase (AHH) | Hepatic Microsomes | Data Not Available |
| α-Naphthoflavone (Benchmark) | Aryl Hydrocarbon Hydroxylase (AHH) | Human Liver Microsomes | ~10 nM (IC50) |
Aminopyrine N-Demethylase Inhibition
Aminopyrine N-demethylase is another important drug-metabolizing enzyme. Its inhibition can alter the pharmacokinetics of various drugs.
| Compound | Target Enzyme | Test System | IC50 / Ki |
| This compound | Aminopyrine N-Demethylase | Hepatic Microsomes | Data Not Available |
| 6-n-propoxy-2-aminobenzothiazole (Analog) | Aminopyrine N-Demethylase | Phenobarbitone-induced rat liver microsomes | 60 µM (Ki)[1] |
| Aminopyrine (Benchmark/Substrate) | Aminopyrine N-Demethylase | Human Liver Microsomes | - |
Quantitative data for this compound is lacking. However, a study on the structurally related 6-n-propoxy-2-aminobenzothiazole demonstrated competitive inhibition of aminopyrine N-demethylase with a Ki of 60 µM, suggesting that compounds from this chemical class can effectively interact with the enzyme's active site.[1]
Anticancer Activity
The benzothiazole scaffold is a constituent of several compounds with demonstrated anticancer activity. The potential of this compound in this area is benchmarked against the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Assay | IC50 |
| 2-amino-6-methylbenzothiazole Palladium Complex (Analog) | Colorectal Carcinoma | MTT Assay | 12.34 ± 0.74 µM |
| Doxorubicin (Benchmark) | A549 (Lung Carcinoma) | MTT Assay | 1.50 µM[2] |
| Doxorubicin (Benchmark) | HeLa (Cervical Cancer) | MTT Assay | 1.00 µM[2] |
| Doxorubicin (Benchmark) | LNCaP (Prostate Cancer) | MTT Assay | 0.25 µM[2] |
Direct anticancer data for this compound is not currently published. However, a palladium (II) complex of the closely related 2-amino-6-methylbenzothiazole exhibited an IC50 value of 12.34 µM against colorectal carcinoma cells. While not a direct measure of the parent molecule's activity, it points to the potential of this structural class in oncology. Doxorubicin, a standard of care, demonstrates potent cytotoxicity across a range of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[2]
Anti-inflammatory Potential
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of benzothiazole derivatives is an active area of research.
| Compound | Assay | Test System | % Inhibition / IC50 |
| 2-amino-6-methoxy benzothiazole derivative (Analog) | Hemolysis Inhibition | Red Blood Cells | ~70-80% inhibition at 12.5-100 µg/mL[3] |
| Diclofenac (Benchmark) | Hemolysis Inhibition | Red Blood Cells | >95% inhibition at 6.25-100 µg/mL[3] |
| Diclofenac (Benchmark) | COX-2 Inhibition | In vitro enzyme assay | ~0.1 µM (IC50) |
Specific anti-inflammatory data for this compound is not available. A study on a derivative of 2-amino-6-methoxybenzothiazole showed significant, though less potent, inhibition of red blood cell hemolysis compared to the standard drug Diclofenac.[3] Diclofenac is a potent nonsteroidal anti-inflammatory drug (NSAID) with a well-established mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay
The activity of AHH is typically determined by measuring the fluorescence of the hydroxylated metabolite of a substrate, such as benzo[a]pyrene. The assay is conducted using liver microsomes as the enzyme source.
Aminopyrine N-Demethylase Assay
This assay quantifies the N-demethylase activity by measuring the formation of formaldehyde from the substrate aminopyrine.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
In Vitro Anti-inflammatory Assay (Hemolysis Inhibition)
This assay assesses the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.
Signaling Pathway Context
The potential anticancer and anti-inflammatory effects of benzothiazole derivatives may be mediated through various signaling pathways. A key pathway implicated in both cancer and inflammation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Conclusion and Future Directions
This compound demonstrates potential as a modulator of key drug-metabolizing enzymes. While direct quantitative data on its anticancer and anti-inflammatory activities are limited, preliminary findings from structurally related compounds are encouraging. To fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in AHH, aminopyrine N-demethylase, various cancer cell lines, and in vitro anti-inflammatory assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to optimize potency and selectivity.
This comparative guide serves as a foundational resource for researchers interested in the further development of this compound and related compounds as potential therapeutic agents. The provided data and experimental frameworks will aid in the design of future studies to rigorously evaluate its pharmacological profile.
References
- 1. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
comparative analysis of the biological effects of methoxy vs. ethoxy benzothiazoles
For Immediate Publication
This guide presents a comprehensive comparative analysis of the biological effects of methoxy- and ethoxy-substituted benzothiazoles, tailored for researchers, scientists, and drug development professionals. By objectively comparing their performance with supporting experimental data, this document aims to provide valuable insights for the strategic design of novel therapeutic agents.
Introduction
Benzothiazole, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Substitutions on the benzothiazole core, particularly with alkoxy groups like methoxy and ethoxy, have been shown to significantly modulate their pharmacological properties, including anticancer and antimicrobial activities. This guide focuses on a direct comparison of these two common substitutions to elucidate structure-activity relationships.
Comparative Biological Evaluation
The anticancer and antibacterial activities of methoxy- and ethoxy-substituted benzothiazoles have been evaluated in various in vitro studies. The following tables summarize the quantitative data from these studies to facilitate a clear comparison of their potency.
Anticancer Activity
The cytotoxic effects of methoxy- and ethoxy-benzothiazole derivatives have been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC₅₀ values indicate higher potency.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methoxy Derivative 1 | 2-(4-Methoxyphenyl) | MCF-7 (Breast) | 30.67 | [1] |
| Methoxy Derivative 2 | 2-(3,4-Dimethoxyphenyl)-5-fluoro | MCF-7 (Breast) | Nanomolar range | [2] |
| Methoxy Derivative 3 | 6-Methoxy-N-(pyridin-3-ylmethyl) | Not Specified | Not Specified | [3] |
| Ethoxy Derivative 1 | 4-Ethoxy (on benzothiazole ring) | Not Specified | Not Specified | [4] |
| Benzimidazole based acetamide ethoxybenzothiazole | Ethoxy | Not Specified | Not Specified | [5] |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is collated from various sources and should be interpreted with consideration for potential inter-assay variability.
Antibacterial Activity
The antibacterial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values signify greater antibacterial activity.
| Compound ID | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Methoxy Derivative A | 4-Methoxy (on phenyl ring) | Pseudomonas aeruginosa | 0.09–0.18 | [4] |
| Methoxy Derivative B | 4-Methoxy (on phenyl ring) | Escherichia coli | 0.09–0.18 | [4] |
| Methoxy Derivative C | 2-Methoxy (on benzothiazole ring) | Enterobacter aerogenes | Not Specified | [4] |
| Methoxy Derivative D | Methoxy thiophene-3-yl at position 7 | Gram-positive & Gram-negative strains | 0.0156–4 | [4] |
| Ethoxy Derivative A | 4-Ethoxy (on benzothiazole ring) | Enterobacter aerogenes | Not Specified | [4] |
Note: The specific positions of the methoxy and ethoxy groups on the benzothiazole or its substituent rings play a crucial role in determining the antibacterial spectrum and potency.
Signaling Pathways in Cancer
Benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB, MAPK, and PI3K/Akt pathways are frequently implicated.
Caption: Benzothiazole derivatives inhibit key cancer signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the methoxy- or ethoxy-benzothiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.
Protocol Outline:
-
Media Preparation: Prepare Mueller-Hinton Agar plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., to 0.5 McFarland standard).
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (at various concentrations) into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
Both methoxy- and ethoxy-substituted benzothiazoles demonstrate significant potential as anticancer and antibacterial agents. The available data suggests that the position and nature of the alkoxy group can profoundly influence biological activity. While direct comparative data is limited, this guide provides a foundational framework for understanding the structure-activity relationships of these compounds. Further head-to-head studies are warranted to delineate the specific advantages of methoxy versus ethoxy substitutions in the design of potent and selective therapeutic agents.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of 6-Methoxy-2-methylbenzothiazole and Its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Experimental Findings on 6-Methoxy-2-methylbenzothiazole and Related Compounds.
This guide provides a comprehensive comparison of the experimental findings related to this compound and its structural analogs, with a primary focus on their enzyme inhibitory activities. While this compound is a known inhibitor of several enzymes, including monoamine oxidases (MAO), aryl hydrocarbon hydroxylase (AHH), and aminopyrine N-demethylase (ADPM)[1], quantitative inhibitory data for this specific compound is limited in the current scientific literature. This guide, therefore, presents a comparative analysis based on the available data for its close structural derivatives, particularly in the context of MAO inhibition, to provide valuable insights for researchers in the fields of medicinal chemistry and drug discovery.
Monoamine Oxidase (MAO) Inhibition
Recent studies have highlighted the potential of 2-methylbenzothiazole derivatives as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are significant targets in the treatment of neurodegenerative and psychiatric disorders.[2][3] A comparative analysis of 2-methylbenzothiazole derivatives with substitutions at the 6-position provides valuable structure-activity relationship (SAR) insights.
Quantitative Comparison of 2-Methylbenzothiazole Derivatives as MAO Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of several 6-substituted 2-methylbenzothiazole derivatives against human MAO-A and MAO-B. The data is extracted from a recent study by Shaw et al. (2024).[2] It is important to note that the IC50 value for the unsubstituted 6-methoxy derivative was not explicitly provided in this study.
| Compound ID | Substitution at 6-position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| 4a | -OCH2Ph | 2.14 | 0.011 | 195 |
| 4b | -OCH2-(4-Br-Ph) | 1.78 | 0.017 | 105 |
| 4c | -OCH2-(4-CN-Ph) | 1.04 | 0.0088 | 118 |
| 4d | -OCH2-(4-NO2-Ph) | 0.218 | 0.0046 | 47 |
| 4e | -OCH2-(4-Cl-Ph) | 0.456 | 0.0061 | 75 |
| 4f | -OCH2-(4-CH3-Ph) | >100 | 0.0076 | >13158 |
| Reference Compounds | ||||
| Toloxatone | - | 1.67 | - | - |
| Safinamide | - | - | 0.240 | - |
Data sourced from Shaw et al., Medicinal Chemistry Research (2024).[2] The selectivity index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).
Aryl Hydrocarbon Hydroxylase (AHH) and Aminopyrine N-Demethylase (ADPM) Inhibition
This compound has been identified as an inhibitor of hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase (ADPM).[1] However, a review of the current literature did not yield quantitative inhibitory data, such as IC50 values, for this compound against these enzymes. This lack of quantitative data prevents a direct comparative analysis with other known inhibitors of AHH and ADPM.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay Protocol
The following is a detailed methodology for determining the in vitro inhibitory activity of compounds against human MAO-A and MAO-B using a fluorometric assay with kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Toloxatone (MAO-A selective inhibitor)
-
Safinamide (MAO-B selective inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Serially dilute these stock solutions with potassium phosphate buffer to the desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the optimal working concentration.
-
Assay Reaction:
-
Add 50 µL of the enzyme solution to each well of a 96-well black microplate.
-
Add 25 µL of the diluted test compound or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 25 µL of buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of kynuramine solution.
-
-
Fluorescence Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay Protocol (General)
A general protocol for assessing AHH activity involves the use of a fluorometric method.
Materials:
-
Liver microsomes (as a source of AHH)
-
Benzo[a]pyrene (substrate)
-
NADPH
-
Tris-HCl buffer (pH 7.5)
-
Acetone
-
Hexane
-
NaOH
-
Fluorescence spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, buffer, and the test inhibitor.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add benzo[a]pyrene and NADPH to start the reaction.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding acetone.
-
Extraction: Extract the hydroxylated metabolites of benzo[a]pyrene with hexane.
-
Fluorescence Measurement: Transfer the aqueous phase containing the fluorescent phenolic metabolites to a solution of NaOH and measure the fluorescence.
Aminopyrine N-Demethylase (ADPM) Inhibition Assay Protocol (General)
The activity of ADPM is typically determined by measuring the formation of formaldehyde.
Materials:
-
Liver microsomes
-
Aminopyrine (substrate)
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Semicarbazide
-
Trichloroacetic acid (TCA)
-
Nash reagent (ammonium acetate, acetylacetone, and acetic acid)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, the NADPH generating system, semicarbazide, and the test inhibitor in a suitable buffer.
-
Incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add aminopyrine to start the reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding TCA.
-
Formaldehyde Measurement: Centrifuge the mixture to pellet the protein. To the supernatant, add Nash reagent and incubate at 60°C for 30 minutes. Measure the absorbance of the resulting colored product at 412 nm.
Visualizations
Caption: Signaling pathway of MAO and its inhibition by 2-methylbenzothiazole derivatives.
Caption: Experimental workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
References
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-methylbenzothiazole: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 6-Methoxy-2-methylbenzothiazole, ensuring the protection of laboratory personnel and the environment. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a heterocyclic compound used in various research applications, requires careful handling and disposal due to its potential hazards. Adherence to the following procedures will ensure the safe management of this chemical waste, minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of vapors. |
Waste Characterization and Segregation
Proper characterization of the waste stream is the foundation of a safe disposal plan. Based on available safety data, this compound waste should be classified as hazardous chemical waste.
Hazard Profile of this compound:
| Property | Value | Source |
| Physical State | Liquid | [1][2][3] |
| Water Solubility | Insoluble | [2][4] |
| Storage Class | 10 - Combustible liquids | [3] |
Due to its properties, this compound waste must be segregated from other waste streams to prevent dangerous reactions.
Segregation Guidelines:
-
Do Not mix with aqueous waste.
-
Do Not mix with strong oxidizing agents.
-
Store separately from incompatible chemicals such as strong acids and bases.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to the final collection for disposal.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol details the preparation of both pure this compound and contaminated materials for disposal.
Objective: To safely transfer this compound waste into a designated hazardous waste container.
Materials:
-
Waste this compound (liquid)
-
Contaminated solid waste (e.g., pipette tips, gloves, absorbent paper)
-
Appropriate hazardous waste container (High-Density Polyethylene - HDPE or glass)
-
Secondary containment bin
-
Hazardous waste label
-
Personal Protective Equipment (as specified above)
Procedure:
-
Container Selection:
-
For liquid waste, select a clean, dry, and compatible container with a secure screw-top cap. High-Density Polyethylene (HDPE) or glass containers are recommended.
-
For solid waste contaminated with this compound, use a designated, properly labeled, leak-proof container, such as a puncture-resistant sharps container for contaminated sharps or a labeled bag for other solid debris.
-
-
Waste Transfer (Liquid):
-
Perform all transfers within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the liquid this compound waste into the designated hazardous waste container.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding the waste.
-
-
Waste Transfer (Solid):
-
Place all solid waste items contaminated with this compound (e.g., gloves, absorbent paper, pipette tips) into the designated solid hazardous waste container.
-
Ensure that any sharps are placed in a puncture-resistant sharps container.
-
Seal the container or bag when it is full or ready for disposal.
-
-
Container Labeling:
-
Affix a completed hazardous waste label to the container immediately.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date of accumulation (the date the first waste was added)
-
The name and contact information of the generating researcher or lab
-
The primary hazard(s) (e.g., "Combustible," "Irritant")
-
-
-
Storage Pending Disposal:
-
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
-
Request for Disposal:
-
Once the container is full or the project is complete, arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 6-Methoxy-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational procedures for the handling and disposal of 6-Methoxy-2-methylbenzothiazole, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is paramount for minimizing risks associated with this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles that meet European Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn where there is a risk of splashing. | To protect eyes from direct contact with the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. While specific permeation data for this compound is not available, gloves made of Nitrile rubber or Neoprene are recommended for incidental contact. For prolonged contact or immersion, Butyl rubber gloves offer broader protection against various chemicals. Always inspect gloves for integrity before use and change them immediately if contaminated. | To prevent skin contact, which may cause irritation. The choice of glove material should be based on the nature and duration of the work. |
| Body Protection | A fully buttoned, long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat for procedures with a high risk of splashing. | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation. |
Safe Handling and Storage
Proper handling and storage practices are essential to prevent accidental exposure and maintain the chemical's stability.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management and Emergency Procedures
Immediate and appropriate response to spills and exposures is critical.
Table 2: Emergency Response Protocol
| Situation | Immediate Action |
| Minor Spill | 1. Alert others in the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 4. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions. 3. Prevent entry into the affected area. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Decontamination and Disposal Plan
A systematic approach to decontamination and waste disposal is necessary to prevent contamination and ensure regulatory compliance.
Experimental Workflow for Handling and Disposal
Caption: A logical workflow for the safe handling of this compound.
Decontamination of Laboratory Equipment:
-
Initial Rinse: For non-disposable glassware and equipment, perform an initial rinse with an appropriate organic solvent (e.g., ethanol or acetone) in a chemical fume hood to remove the bulk of the chemical residue. Collect the rinsate as hazardous waste.
-
Washing: Wash the rinsed equipment with a laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and disposable labware. Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Unused chemical and solvent rinsates should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
